2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJDGIDSEZWIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579206 | |
| Record name | 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181374-43-6 | |
| Record name | 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the commercially available precursor, 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol, followed by a robust chlorination procedure. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of the target compound, this compound, is achieved through the chlorination of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol. This precursor, also known as the barbituric acid analog of the thiopyrano[4,3-d]pyrimidine system, serves as a key intermediate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Materials and Reagents
The primary starting material for this synthesis is 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Information |
| 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol | 857956-61-7 | C₇H₈N₂O₂S | 184.22 | Commercially Available[1] |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Standard Chemical Supplier |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Standard Chemical Supplier |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | NaHCO₃ | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Standard Chemical Supplier |
Synthesis of this compound
This procedure is adapted from established methods for the chlorination of dihydroxypyrimidines.[1][2][3][4][5]
Reaction Scheme:
Caption: Chlorination of the dihydroxy precursor.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Addition of Base: To this suspension, cautiously add anhydrous pyridine (1.0-1.2 eq) dropwise. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Parameter | Value | Notes |
| Starting Material | ||
| Molar Mass (Precursor) | 184.22 g/mol | 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol |
| Reagents | ||
| POCl₃ Molar Equivalents | 5-10 eq | Serves as both reagent and solvent. |
| Pyridine Molar Equivalents | 1.0-1.2 eq | Acts as a base to neutralize HCl produced during the reaction. |
| Reaction Conditions | ||
| Temperature | 105-110 °C (Reflux) | Typical for chlorination with POCl₃.[2] |
| Reaction Time | 4-6 hours | Monitor by TLC or LC-MS for completion. |
| Product | ||
| Molar Mass (Target) | 221.11 g/mol | This compound |
| Expected Yield | 60-80% | Based on similar reported chlorination reactions of dihydroxypyrimidines. |
| Appearance | Expected to be a solid | |
| Purification Method | Silica Gel Column Chromatography | Eluent: Hexane/Ethyl Acetate gradient. |
Experimental Workflow and Logic
The overall workflow for the synthesis is depicted below, outlining the key stages from reaction setup to the isolation of the pure product.
Caption: Step-by-step experimental workflow.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is a highly exothermic process that releases acidic gases (HCl). This must be done slowly and with caution.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. Handle with care in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
This guide provides a robust and well-referenced pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described conditions based on their specific laboratory settings and analytical capabilities.
References
An In-depth Technical Guide on the Chemical Properties and Potential Applications of 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework, featuring a fused thiopyran and pyrimidine ring system, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data for this exact compound is limited in publicly available literature, we present general methodologies for its synthesis and evaluation based on related structures. The potential of this compound as a precursor for kinase inhibitors is highlighted, supported by a discussion of relevant biological assays and signaling pathways.
Chemical Properties
This compound is a solid compound with the molecular formula C₇H₆Cl₂N₂S.[1] Its key physicochemical properties, largely derived from computational data available on PubChem, are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂N₂S | PubChem[1] |
| Molecular Weight | 221.11 g/mol | PubChem[1] |
| CAS Number | 181374-43-6 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Purity | Typically >95-97% | Commercial Suppliers |
| XLogP3 | 2.6 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
| Exact Mass | 219.962874 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 219.962874 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 51.1 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 12 | PubChem (Computed)[1] |
| Formal Charge | 0 | PubChem (Computed)[1] |
| Complexity | 169 | PubChem (Computed)[1] |
Synthesis and Characterization
General Synthetic Approach for Related Thiopyranopyrimidines:
A common strategy for constructing similar fused pyrimidine systems involves the use of a pre-formed pyrimidine ring with reactive groups that can be elaborated to form the fused ring. For instance, starting from a suitably substituted thiopyranone, condensation with a urea or thiourea derivative in the presence of a base can lead to the formation of the pyrimidine ring. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) would then yield the desired 2,4-dichloro derivative.
Characterization:
The structural confirmation of this compound would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the dihydrothiopyran ring. ¹³C NMR would provide information on the carbon framework of the entire molecule.
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight and provide fragmentation patterns that can help in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule.
Unfortunately, specific experimental NMR, MS, or IR data for this compound are not available in the public domain.
Biological Activity and Potential Applications
The 2,4-dichloropyrimidine moiety is a well-known pharmacophore present in numerous kinase inhibitors. The chlorine atoms at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the facile introduction of various side chains to modulate biological activity and selectivity. Given this, this compound is primarily of interest as a key intermediate in the synthesis of potent and selective kinase inhibitors.
Derivatives of this scaffold are being investigated for their potential to target various kinases involved in cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
As specific experimental protocols involving this compound are not available, a general protocol for a kinase inhibition assay, a crucial step in the evaluation of its derivatives, is provided below.
In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (a derivative of this compound) against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., a tyrosine kinase)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific to the kinase)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, the specific kinase, and the substrate peptide at their optimized concentrations.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase reaction mixture to each well to initiate the reaction.
-
Include "no enzyme" controls (kinase buffer, substrate, ATP, but no kinase) and "no compound" controls (kinase reaction mixture with DMSO).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
ATP Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Caption: Workflow for developing kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
Derivatives of this compound could potentially inhibit a variety of kinase-driven signaling pathways implicated in cancer. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted.
Caption: A potential mechanism of action.
Conclusion
This compound represents a valuable building block for the development of novel kinase inhibitors. While specific biological data and detailed experimental protocols for this compound are not extensively documented in public literature, its chemical structure strongly suggests its utility as a scaffold in medicinal chemistry. The methodologies and potential mechanisms of action described in this guide provide a framework for researchers and drug development professionals to explore the therapeutic potential of its derivatives. Further research is warranted to synthesize and evaluate novel compounds based on this promising heterocyclic system.
References
"CAS number 181374-43-6 properties"
An In-Depth Technical Guide to 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (CAS Number: 181374-43-6)
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a heterocyclic compound identified by the CAS number 181374-43-6. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
This compound is a dichlorinated heterocyclic compound containing a thiopyrano[4,3-d]pyrimidine core. It is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 181374-43-6 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CSCC2=C1N=C(N=C2Cl)Cl | [1] |
| InChI Key | IHJDGIDSEZWIQT-UHFFFAOYSA-N | [1] |
Table 2: Computed Physical Properties
| Property | Value | Source |
| XLogP3 | 2.6 | [1] |
| Topological Polar Surface Area | 51.1 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Physical State | Solid | vendor information |
| Purity | Typically ≥97% | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic route can be inferred from general methods for the preparation of dichloropyrimidine derivatives. Typically, the synthesis of such compounds involves the chlorination of a corresponding dihydroxy-pyrimidine precursor.
General Synthetic Approach:
The synthesis would likely start from a suitable thiopyranone derivative, which is then used to construct the pyrimidine ring, followed by a chlorination step. A common method for the conversion of dihydroxypyrimidines to dichloropyrimidines involves the use of phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine.
Illustrative Experimental Workflow:
The following diagram outlines a general workflow for the synthesis of dichloropyrimidine compounds, which could be adapted for the synthesis of the target molecule.
Biological Significance and Applications
This compound is a key intermediate in the synthesis of a class of compounds that have been investigated as inhibitors of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[3][4][5][6]
Derivatives of this compound have been designed and synthesized to target the mTOR kinase, making them promising candidates for the development of novel anticancer therapies.[3][5]
The mTOR Signaling Pathway
The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. These complexes are central to a signaling network that responds to growth factors, nutrients, and cellular energy levels. Inhibition of this pathway is a key strategy in cancer drug development.[3][4][6][7]
The following diagram illustrates a simplified representation of the mTOR signaling pathway and the points of inhibition by mTOR inhibitors.
Safety Information
Based on available safety data, this compound is considered hazardous.
Table 3: Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
References
- 1. This compound | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ovid.com [ovid.com]
- 6. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and identification of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. The document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It consolidates available physicochemical data into structured tables and presents logical workflows for its synthesis and characterization. While detailed experimental data for this specific molecule is limited in published literature, this guide infers potential applications and methodologies based on related heterocyclic compounds, providing a foundational resource for further investigation.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a pyrimidine ring fused with a dihydrothiopyran ring. The core structure is substituted with two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which are reactive sites suitable for further chemical modification. This di-chloro substitution makes the compound a valuable building block or intermediate in the synthesis of more complex molecules.[1][2]
Below is a diagram illustrating the relationship between the compound's structure and its various chemical identifiers.
Caption: Relationship between chemical structure and identifiers.
Table 1: Chemical Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 181374-43-6 | [1][3][4] |
| Molecular Formula | C₇H₆Cl₂N₂S | [3][4] |
| SMILES | C1CSCC2=C1N=C(N=C2Cl)Cl | [3][5] |
| InChI | InChI=1S/C7H6Cl2N2S/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2 | [3][4] |
| InChIKey | IHJDGIDSEZWIQT-UHFFFAOYSA-N |[3][4] |
Physicochemical and Predicted Properties
Quantitative data regarding the physicochemical properties of this compound are primarily based on computational models. These predicted values are essential for anticipating its behavior in various chemical and biological systems, such as solubility, permeability, and potential for intermolecular interactions.
Table 2: Computed Physicochemical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 221.11 | g/mol | [3] |
| Monoisotopic Mass | 219.9628748 | Da | [3][5] |
| XLogP | 2.6 | [3][5] | |
| Polar Surface Area | 51.1 | Ų | [3] |
| Purity | ≥95% - 97% (Typical for commercial samples) | % | [1][2][4] |
| Physical State | Solid | |[4] |
Table 3: Predicted Collision Cross Section (CCS) Data These values are predicted for different adducts of the molecule, which is useful for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 220.97016 | 137.0 |
| [M+Na]⁺ | 242.95210 | 147.6 |
| [M-H]⁻ | 218.95560 | 138.3 |
| [M+NH₄]⁺ | 237.99670 | 155.9 |
Source:[5]
Putative Synthesis and Experimental Protocols
A key reaction in the synthesis of similar scaffolds is the Gewald reaction, which could be adapted to form a 2-amino-thiopyran intermediate. This intermediate can then be cyclized with a suitable reagent to form the pyrimidine ring, followed by chlorination.
Caption: A putative synthetic workflow for the target compound.
General Experimental Protocol (Illustrative)
-
Synthesis of the Dione Intermediate:
-
To a solution of the appropriate 2-amino-3-carboxamido-dihydrothiopyran intermediate in a suitable solvent (e.g., dioxane), add a cyclizing agent such as triphosgene or carbonyldiimidazole.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, and precipitate the product by adding a non-polar solvent (e.g., hexane).
-
Filter the solid, wash with a suitable solvent, and dry under vacuum to yield the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione.
-
-
Chlorination:
-
Suspend the dione intermediate in phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Carefully cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Structural Characterization Workflow
The definitive identification and structural confirmation of the synthesized compound would require a suite of analytical techniques. The following workflow outlines the standard process for the characterization of a novel small molecule.
Caption: Standard workflow for chemical structure elucidation.
Potential Applications in Drug Discovery
While there is no specific biological activity reported for this compound itself, its structural motifs are present in compounds with significant pharmacological activities.
-
Kinase Inhibitors: The pyrimidine core is a well-known scaffold in the design of kinase inhibitors, which are crucial in oncology and immunology.[8] The dichloro substitutions provide convenient handles for SNAr reactions to introduce various amine-containing side chains, enabling the exploration of structure-activity relationships (SAR) against different kinase targets.
-
PARP Inhibitors: Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, have been identified as potent Poly(ADP-ribose) polymerase (PARP-1) inhibitors, which are effective in treating cancers with specific DNA repair deficiencies.[9]
-
Microtubule Targeting Agents: The related 5,6,7,8-tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent microtubule targeting agents that inhibit cancer cell proliferation.[6]
Given these precedents, this compound serves as a high-potential starting point for the synthesis of novel therapeutic agents.
Safety and Handling
Based on available safety data, this compound should be handled with caution in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]
-
GHS Pictogram: GHS07 (Harmful/Irritant).[4]
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid breathing dust/fumes.
Conclusion
This compound is a well-defined chemical entity with a structure amenable to diverse chemical modifications. Although detailed experimental and biological data are sparse, its structural relationship to known pharmacologically active scaffolds makes it a compound of significant interest for medicinal chemistry and drug discovery programs. This guide provides the foundational chemical and physical data necessary to support further research and development involving this versatile heterocyclic building block.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - this compound (C7H6Cl2N2S) [pubchemlite.lcsb.uni.lu]
- 6. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 6,6-dioxide [myskinrecipes.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a heterocyclic compound featuring a thiopyran ring fused to a pyrimidine ring. Its formal IUPAC name is This compound [1][2]. This core structure serves as a crucial building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. The dichlorinated pyrimidine ring offers reactive sites for further chemical modifications, making it a versatile scaffold in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities of its derivatives, with a focus on their role as kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 181374-43-6 | [3] |
| Molecular Formula | C₇H₆Cl₂N₂S | [3] |
| Molecular Weight | 221.1 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the chlorination of its corresponding dihydroxy precursor, 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione. The following is a representative experimental protocol based on common chlorination procedures for similar heterocyclic systems.
Reaction Scheme:
Caption: General synthesis scheme.
Materials:
-
7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous toluene or other high-boiling inert solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred suspension of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione in anhydrous toluene, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-Diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Therapeutic Potential
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise as potent inhibitors of various protein kinases, many of which are implicated in cancer pathogenesis. The thiopyrano[4,3-d]pyrimidine scaffold serves as a privileged structure for designing kinase inhibitors.
Kinase Inhibitory Activity
Derivatives of this scaffold have been investigated as inhibitors of several key kinases in oncogenic signaling pathways, including:
-
mTOR (mammalian Target of Rapamycin): Several studies have reported the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that exhibit potent inhibitory activity against mTOR kinase.[1] One of the most promising compounds, designated as 7e in a particular study, demonstrated strong antitumor activities against mTOR kinase and the H460 and PC-3 cancer cell lines.[1]
-
PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell proliferation and survival. Derivatives of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been designed and synthesized as dual PI3Kα/mTOR inhibitors.[4]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, with VEGFR-2 being a key mediator. Novel 2-aryl substituted benzothiopyrano-fused pyrimidines have been synthesized and evaluated for their ability to target the VEGF pathway, with some compounds showing significant VEGFR-2 inhibition.[5]
The table below summarizes the in vitro inhibitory activities of some representative thiopyrano[4,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
| Compound Derivative | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7e | mTOR | H460 | 7.43 ± 1.45 | [1] |
| PC-3 | 11.90 ± 0.94 | [1] | ||
| mTOR Kinase | - | 0.80 ± 0.15 | [1] | |
| Compound 11 | PI3Kα | A549 | 0.52 ± 0.10 | [4] |
| PC-3 | 1.41 ± 0.10 | [4] | ||
| MCF-7 | 4.82 ± 0.24 | [4] | ||
| PI3Kα Kinase | - | 6.72 ± 0.30 | [4] | |
| mTOR Kinase | - | 0.94 ± 0.10 | [4] |
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Derivatives of this compound have been specifically designed to target key kinases within this pathway, such as PI3K and mTOR. The following diagram illustrates the general mechanism of action for these inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a valuable heterocyclic scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its dichloro-substituents allow for the generation of diverse libraries of compounds. Derivatives based on this core structure have demonstrated significant potential as inhibitors of key kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The promising preclinical data for these derivatives underscore the importance of the thiopyrano[4,3-d]pyrimidine scaffold in the development of novel targeted cancer therapies. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this chemical class.
References
- 1. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and speculative biological applications of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. Given the limited specific experimental data for this compound in publicly accessible literature, this guide also incorporates information from closely related analogs to offer a broader context for its potential utility in research and drug development.
Physicochemical Properties
This compound is a heterocyclic compound featuring a fused thiopyran and pyrimidine ring system. The presence of two chlorine atoms makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂N₂S | [1][2][3] |
| Molecular Weight | 221.11 g/mol | [1] |
| CAS Number | 181374-43-6 | [1][3][4] |
| Appearance | Solid | [2] |
| Purity | Commercially available at 95% to ≥97% | [3][4] |
| IUPAC Name | This compound | [1][2] |
Hazard Information: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE) should be used when handling this chemical.
Potential Synthesis Protocols
Hypothetical Synthesis Workflow:
References
The Rising Therapeutic Potential of Thiopyranopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiopyranopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways implicated in their mechanism of action. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the thiopyranopyrimidine core.
Introduction
The fusion of a thiopyran ring with a pyrimidine nucleus gives rise to the thiopyranopyrimidine heterocyclic system. This unique structural framework has garnered significant attention in the field of drug discovery due to the diverse pharmacological activities exhibited by its derivatives. The presence of sulfur and nitrogen heteroatoms, coupled with the ability to introduce a variety of substituents, allows for the fine-tuning of their biological profiles. This guide will explore the synthesis, biological evaluation, and mechanistic understanding of thiopyranopyrimidine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Biological Activities of Thiopyranopyrimidine Derivatives
Thiopyranopyrimidine derivatives have been extensively studied for their therapeutic potential across various disease areas. The following sections summarize the key findings, with a focus on quantitative data to facilitate comparison and further research.
Anticancer Activity
A significant body of research has highlighted the potent anticancer effects of thiopyranopyrimidine derivatives against a range of human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression, and overcome drug resistance.
Table 1: In Vitro Anticancer Activity of Selected Thiopyranopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 1c | Leukemia (HL-60) | 0.034 | [1] |
| Leukemia (SR) | 0.042 | [1] | |
| Non-Small Cell Lung Cancer (NCI-H460) | 0.045 | [1] | |
| Colon Cancer (HCT-116) | 0.048 | [1] | |
| CNS Cancer (SF-268) | 0.051 | [1] | |
| Melanoma (UACC-257) | 0.053 | [1] | |
| Ovarian Cancer (OVCAR-3) | 0.055 | [1] | |
| Renal Cancer (786-0) | 0.058 | [1] | |
| Prostate Cancer (DU-145) | 0.062 | [1] | |
| Breast Cancer (MCF7) | 0.065 | [1] | |
| Pyridothienopyrimidine 9a | Liver (HepG-2) | 1.27 | [2] |
| Breast (MCF-7) | 10.80 | [2] | |
| Thiopyrano[2,3-d]thiazole 3e | Various (NCI-60) | 10 (concentration tested) | [3] |
| Thiopyrano[2,3-d]thiazole 3g | Various (NCI-60) | 10 (concentration tested) | [3] |
| Thiopyrano[2,3-d]thiazole 3h | Various (NCI-60) | 10 (concentration tested) | [3] |
*IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Thiopyranopyrimidine derivatives have shown promising activity against a variety of bacterial and fungal strains.
Table 2: In Vitro Antimicrobial Activity of Selected Thiopyranopyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyridothienopyrimidine 6c | Escherichia coli | 8 | [2] |
| Salmonella typhimurium | 16 | [2] | |
| Pyridothienopyrimidine 8b | Gram-positive bacteria | 4-16 | [2] |
| Pyridothienopyrimidine 9a | Gram-positive bacteria | 4-16 | [2] |
| Pyridothienopyrimidine 9b | Gram-positive bacteria | 4-16 | [2] |
| Thiopyrimidine-benzenesulfonamide M6 | Klebsiella pneumoniae | 375 | [4] |
| Pseudomonas aeruginosa | 375 | [4] | |
| Thiopyrimidine-benzenesulfonamide M19 | Klebsiella pneumoniae | 375 | [4] |
| Pseudomonas aeruginosa | 375 | [4] | |
| Thiopyrimidine-benzenesulfonamide M20 | Klebsiella pneumoniae | 375 | [4] |
| Pseudomonas aeruginosa | 375 | [4] | |
| Thiopyrimidine-benzenesulfonamide M25 | Klebsiella pneumoniae | 375 | [4] |
| Pseudomonas aeruginosa | 375 | [4] |
*MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain thiopyranopyrimidine derivatives have been found to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Table 3: Anti-inflammatory Activity of a Thienopyrimidine Derivative
| Compound ID | Assay | Activity | Reference |
| Thienopyrimidine 8a | Bovine serum albumin denaturation | Potent | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thiopyranopyrimidine derivative and for key biological assays.
Synthesis of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (Compound 1c)
This protocol is based on the synthesis described by Al-Abdullah et al. (2024).[1]
Materials:
-
2,4-Dichlorobenzaldehyde
-
Malononitrile
-
Thiourea
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of 2,4-dichlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and thiourea (10 mmol) in ethanol (30 mL) is prepared.
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure compound 1c .
-
The structure of the synthesized compound is confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.[1]
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
The test compound is serially diluted in the culture medium to achieve a range of concentrations.
-
The medium from the wells is aspirated, and 100 µL of the diluted compound is added to each well. A control group receives the medium with the solvent at the same concentration as the test compound.
-
The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Standard antibiotic/antifungal agent
Procedure:
-
The test compound is serially diluted in the broth medium in a 96-well plate.
-
A standardized inoculum of the microorganism is prepared and added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which thiopyranopyrimidine derivatives exert their biological effects is crucial for rational drug design and development.
Anticancer Mechanisms
Many thiopyranopyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt pathway , which is frequently dysregulated in cancer. Compound 1c has been shown to be a potent inhibitor of PI3Kδ, leading to the induction of apoptosis in leukemia cells.[1]
Another important target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that plays a critical role in the growth and survival of many cancer types. Several pyridothienopyrimidine derivatives have been identified as potent EGFR inhibitors.[2]
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. jocpr.com [jocpr.com]
The Emerging Landscape of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a cornerstone for a new generation of targeted therapeutics. This technical review consolidates the current body of literature, providing an in-depth analysis of its synthesis, chemical properties, and burgeoning role in medicinal chemistry, particularly as a precursor to potent kinase inhibitors. This guide is intended to serve as a comprehensive resource, empowering researchers to navigate and innovate within this promising chemical space.
Core Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1] |
| CAS Number | 181374-43-6 | [1][2] |
| Physical Description | Solid | |
| Purity | ≥95% (Commercially available) | [2] |
Synthesis and Experimental Protocols
The synthesis of the this compound core is a critical first step for the development of its derivatives. While a definitive, standalone protocol is not extensively detailed in the literature, a multi-step synthesis can be inferred from the preparation of its derivatives. A plausible synthetic pathway commences with dimethyl 3,3'-thiodipropionate, proceeding through cyclization and subsequent chlorination.
Proposed Synthesis Workflow
A novel thiopyrano[4,3-d]pyrimidine derivative has been synthesized starting from dimethyl 3,3'-thiodipropionate over five steps, which include cyclization and chlorination.[3] This suggests a viable route to the core compound.
Caption: Proposed synthetic workflow for the core compound.
Experimental Protocol: Synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives (Exemplar)
The following protocol for the synthesis of derivatives provides insight into the reactivity of the dichlorinated core.
-
Substitution with Morpholine: To a solution of this compound in a suitable solvent (e.g., ethanol), morpholine is added.
-
Reaction Conditions: The mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution of one of the chlorine atoms.
-
Further Derivatization: The resulting 2-chloro-4-morpholino intermediate can then undergo further functionalization, such as Suzuki coupling, to introduce various aryl or heteroaryl groups at the 2-position.[3]
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Quantitative Biological Data
| Compound ID | Target | Assay | IC₅₀ (µM) | Cell Line | Source |
| 7e | mTOR Kinase | Kinase Assay | 0.80 ± 0.15 | - | [4] |
| - | Cytotoxicity | 7.43 ± 1.45 | H460 (Lung Cancer) | [4] | |
| - | Cytotoxicity | 11.90 ± 0.94 | PC-3 (Prostate Cancer) | [4] | |
| Indole-hydrazone derivative | mTOR Kinase | Kinase Assay | Inhibition of 47.0% at 10 µM | - | [5] |
| - | Cytotoxicity | Inhibition of 39.6% at 10 µM | H460 (Lung Cancer) | [5] |
Compound 7e is a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative with a 4-hydroxy substitution on the aryl group at the C-4 position.[4]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt then phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1. The activation of mTORC1 leads to the phosphorylation of downstream effectors such as S6K1 and 4E-BP1, promoting protein synthesis and cell growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiopyranopyrimidine derivatives.
Structure-Activity Relationships (SARs)
Preliminary SAR studies on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives indicate that substitutions on the aryl group at the C-4 position significantly influence their antitumor activities. Notably, the presence of a hydroxyl group at the 4-position of the aryl ring has been shown to yield the most potent activity against mTOR kinase and cancer cell lines.[4] The thiopyrano[4,3-d]pyrimidine scaffold itself appears to have a minimal direct effect on the antitumor activities of the target compounds, serving primarily as a versatile platform for structural modifications.[4]
Conclusion and Future Directions
The this compound core represents a privileged scaffold in medicinal chemistry, offering a robust starting point for the development of novel kinase inhibitors. The available data strongly supports its role as a precursor to potent mTOR inhibitors with significant anti-proliferative effects. Future research should focus on elucidating a more detailed and optimized synthesis of the core compound, expanding the library of derivatives through diverse substitution patterns, and conducting comprehensive in vivo studies to validate the therapeutic potential of the most promising candidates. The continued exploration of this chemical space holds considerable promise for the discovery of next-generation cancer therapeutics.
References
- 1. This compound | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone | Atlantis Press [atlantis-press.com]
In-depth Technical Guide: Physicochemical Characteristics of Dichlorinated Thiopyranopyrimidines
An Examination of a Novel Heterocyclic Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction to Thiopyranopyrimidines
Heterocyclic compounds containing both sulfur and nitrogen are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] The pyrimidine ring is a key structural motif found in numerous biologically active molecules, including nucleic acids and various drugs.[4][5][6] Its fusion with a thiopyran ring system is anticipated to yield novel scaffolds with unique three-dimensional structures and electronic properties, making them intriguing candidates for drug discovery programs. The introduction of two chlorine atoms to this fused system is expected to significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[7]
Analogous Physicochemical Data
While specific data for dichlorinated thiopyranopyrimidines is unavailable, we can infer potential properties by examining related chlorinated pyrimidines. The following table summarizes key physical and chemical properties for some common chlorinated pyrimidines, which can serve as a preliminary reference.
Table 1: Physical and Chemical Properties of Selected Chlorinated Pyrimidines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| 2-Chloropyrimidine | 1722-12-9 | C₄H₃ClN₂ | 114.53 | 64-66 | 146 | - | Light yellow hygroscopic solid |
| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61 | 209.1 | 1.493 | Soluble in MDC, ethyl acetate, methanol |
Data sourced from BenchChem.[7]
Standard Experimental Protocols for Physicochemical Characterization
The comprehensive characterization of a novel compound series like dichlorinated thiopyranopyrimidines would involve a suite of standard analytical techniques to determine its fundamental properties.
Synthesis and Purification
The synthesis of novel heterocyclic compounds often involves multi-step reactions.[8] A generalized workflow for the synthesis and purification of a target compound is depicted below.
Caption: General workflow for chemical synthesis and purification.
Structural Elucidation
The precise chemical structure of the synthesized compounds would be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure in the solid state.
Determination of Physicochemical Properties
A logical workflow for determining key physicochemical parameters is outlined below.
Caption: Experimental workflow for physicochemical profiling.
-
Melting Point: Determined using a calibrated melting point apparatus to assess purity.
-
Solubility: Measured in various solvents (e.g., water, buffers at different pH, organic solvents) to understand its dissolution properties.
-
pKa: The acid dissociation constant is typically determined by potentiometric titration or UV-spectrophotometry to understand the ionization state at different pH values.
-
Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD) is a crucial measure of a compound's lipophilicity and is often determined using the shake-flask method or by reverse-phase high-performance liquid chromatography (HPLC).
-
Thermal Stability: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the compound's stability at different temperatures.
Biological Activity and Signaling Pathways
Given the lack of specific data for dichlorinated thiopyranopyrimidines, no signaling pathways can be definitively associated with this compound class. However, related nitrogen-sulfur heterocycles are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[8] Future research would involve screening these compounds against various biological targets to elucidate their mechanism of action and identify any relevant signaling pathways. A hypothetical workflow for such a study is presented below.
Caption: Workflow for biological screening and pathway analysis.
Conclusion
The study of dichlorinated thiopyranopyrimidines is a nascent field with the potential to yield novel compounds of scientific and medicinal interest. While direct physicochemical data is currently not available in the literature, this guide provides a framework for the systematic characterization of this compound class based on established methodologies applied to related heterocyclic systems. The outlined experimental protocols for synthesis, purification, structural elucidation, and physicochemical profiling offer a clear path for researchers to generate the foundational data required to understand and exploit the properties of these intriguing molecules. Future studies are essential to populate the chemical space of dichlorinated thiopyranopyrimidines and to explore their potential biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
Methodological & Application
Synthesis Protocol for 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: A Key Intermediate for Kinase Inhibitors
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, a crucial building block in the development of novel therapeutics.
The thiopyrano[4,3-d]pyrimidine scaffold is a significant pharmacophore found in a variety of biologically active compounds, including potent kinase inhibitors. The title compound, this compound, serves as a key intermediate, allowing for the introduction of various substituents at the 2- and 4-positions to generate libraries of potential drug candidates. This protocol outlines a reliable two-step synthesis route for this important intermediate.
Physicochemical Data
A summary of the key physicochemical properties of the target compound and its precursor is provided below for easy reference.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Precursor | 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol | 857956-61-7 | C₇H₈N₂O₂S | 184.22 |
| Target | This compound | 181374-43-6 | C₇H₆Cl₂N₂S | 221.11 |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol
-
Step 2: Chlorination of 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol
A detailed methodology for each step is provided below.
Step 1: Synthesis of 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol
This step involves the condensation of a suitable dicarbonyl compound with urea. A plausible dicarbonyl precursor is diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate.
Materials and Reagents:
-
Diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate
-
Urea
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (concentrated)
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl 4-oxotetrahydro-2H-thiopyran-3,5-dicarboxylate and urea.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol as a solid.
Characterization Data for 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol:
| Parameter | Value |
| CAS Number | 857956-61-7[1] |
| Molecular Formula | C₇H₈N₂O₂S[1] |
| Molecular Weight | 184.22 g/mol [1] |
Step 2: Chlorination of 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol
This step converts the dihydroxy pyrimidine into the desired dichloro derivative using a chlorinating agent such as phosphorus oxychloride.
Materials and Reagents:
-
7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol in phosphorus oxychloride.
-
Add N,N-diisopropylethylamine (DIPEA) dropwise to the suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.
Characterization Data for this compound:
| Parameter | Value |
| CAS Number | 181374-43-6 |
| Molecular Formula | C₇H₆Cl₂N₂S |
| Molecular Weight | 221.11 g/mol |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
References
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the analytical characterization of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification, quantification, and structural elucidation of this compound. The information is intended to support researchers and professionals in drug discovery, development, and quality control processes where this heterocyclic compound is of interest.
Introduction
This compound is a heterocyclic compound featuring a fused pyrimidine and thiopyran ring system. As a chlorinated derivative, it holds potential as a versatile intermediate in the synthesis of various biologically active molecules. Accurate and robust analytical methods are crucial for its characterization, including purity assessment, stability studies, and reaction monitoring. This document outlines detailed protocols for the analysis of this compound using state-of-the-art analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is a widely used technique for the analysis of pyrimidine derivatives.[1] It is a suitable method for determining the purity and quantifying the amount of this compound in various samples.
Experimental Protocol: HPLC
A standard HPLC method for the analysis of dichloropyrimidine derivatives can be adapted for the target compound.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For MS-compatible methods, a volatile modifier like formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the compound (typically in the range of 220-280 nm for pyrimidine derivatives).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and standards. The retention time and peak area are used for identification and quantification, respectively.
Data Presentation: HPLC
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 50-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | 8-12 min (estimated) |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for identifying potential volatile impurities and confirming the molecular weight of this compound. The analysis of chlorinated thiophenes by GC-MS provides a relevant methodological basis.[3]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile solvent like dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: The retention time of the compound is recorded, and the mass spectrum is analyzed for the molecular ion and characteristic fragmentation patterns.
Data Presentation: GC-MS
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-500 |
| Expected Molecular Ion [M]+• | m/z 220 (with characteristic chlorine isotope pattern) |
Expected Mass Spectrum Fragmentation: The mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of two chlorine atoms. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals.
Experimental Workflow: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent residual peak can be used for referencing)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.
Data Presentation: NMR
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Pyrimidine-H | 8.0 - 9.0 | s | Aromatic proton on the pyrimidine ring. |
| CH₂ (dihydrothiopyran) | 2.5 - 4.0 | m | Protons on the saturated part of the thiopyran ring. |
| ¹³C NMR | |||
| C=N (pyrimidine) | 150 - 170 | Carbons in the pyrimidine ring double-bonded to nitrogen. | |
| C-Cl (pyrimidine) | 140 - 160 | Carbons in the pyrimidine ring attached to chlorine. | |
| C (fused) | 110 - 130 | Carbons at the fusion of the two rings. | |
| CH₂ (dihydrothiopyran) | 20 - 40 | Carbons in the saturated part of the thiopyran ring. |
Note: The exact chemical shifts will depend on the solvent and the specific electronic environment of the nuclei. The ¹H NMR spectrum of 2,4-dichloropyrimidine shows a doublet at approximately 8.7 ppm and a doublet at 7.7 ppm, which can serve as a reference for the pyrimidine portion of the molecule.[4]
Logical Diagram: Structural Elucidation via NMR
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The detailed protocols for HPLC, GC-MS, and NMR spectroscopy will enable researchers and drug development professionals to accurately assess the purity, confirm the identity, and elucidate the structure of this important heterocyclic compound. The provided workflows and data tables serve as a practical guide for implementing these analytical techniques in a laboratory setting.
References
- 1. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. This compound, with the molecular formula C₇H₆Cl₂N₂S, is a heterocyclic molecule with potential applications in medicinal chemistry and drug discovery.[1] Accurate structural elucidation and purity assessment are critical for its use in research and development. This document outlines standardized protocols for sample preparation, and the acquisition of ¹H and ¹³C NMR spectra. Due to the absence of published experimental data, predicted NMR data is provided to guide spectral interpretation.
Introduction
This compound is a fused heterocyclic system containing both a pyrimidine and a thiopyran ring. The chlorine substituents on the pyrimidine ring offer sites for further chemical modification, making it a potentially valuable scaffold in the synthesis of novel bioactive compounds. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. These notes provide a framework for obtaining high-quality NMR data for this compound.
Predicted NMR Spectral Data
Note: Chemical shifts are influenced by solvent, concentration, and temperature. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| H-5 | 3.5 - 3.8 | t | 5.5 - 6.5 |
| H-7 | 2.8 - 3.1 | t | 5.5 - 6.5 |
| H-8 | 3.2 - 3.5 | s |
Atom numbering is based on the IUPAC nomenclature for the ring system.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-2 | 160 - 165 |
| C-4 | 165 - 170 |
| C-4a | 120 - 125 |
| C-5 | 25 - 30 |
| C-7 | 20 - 25 |
| C-8 | 30 - 35 |
| C-8a | 155 - 160 |
Experimental Protocols
The following protocols are designed to yield high-resolution NMR spectra for this compound.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common starting points for this type of compound. Ensure the solvent is of high purity (≥99.8% D).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.03% v/v).
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width (SW): 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (if added).
-
Integrate the peaks to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shim settings from the ¹H setup.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.
-
Spectral Width (SW): 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons may require longer delays for accurate integration.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Visualizations
Molecular Structure and Atom Numbering
Caption: IUPAC numbering of the this compound structure.
NMR Experimental Workflow
Caption: General workflow for NMR sample analysis.
References
Application Note: Mass Spectrometry Analysis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mass spectrometry analysis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines sample preparation, liquid chromatography-mass spectrometry (LC-MS) conditions, and data analysis. A proposed fragmentation pathway is presented, supported by theoretical quantitative data. This guide is intended to facilitate the characterization and quantification of this compound in various research settings.
Introduction
This compound is a molecule with a molecular formula of C₇H₆Cl₂N₂S and a molecular weight of 221.11 g/mol .[1][2][3] Its structure, featuring a dichlorinated pyrimidine ring fused with a thiopyrano moiety, makes it a potential scaffold for the development of novel therapeutic agents. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for these applications. This application note details a comprehensive approach to the mass spectrometric analysis of this compound.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound is provided below. This protocol is based on established methods for the analysis of similar heterocyclic compounds and pyrimidine derivatives.[4][5]
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).[4]
-
Cleanup: For complex matrices (e.g., plasma, tissue homogenates), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
-
Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[5]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for pyrimidine-containing compounds.[4]
-
Capillary Voltage: 3.5 kV.[4]
-
Cone Voltage: 30 V (optimization may be required).[4]
-
Source Temperature: 120 °C.[4]
-
Desolvation Temperature: 350 °C.[4]
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[4]
-
Data Acquisition: Full scan mode for initial identification and product ion scan (tandem MS) for structural elucidation.
-
Data Presentation
The following table summarizes the theoretical mass-to-charge ratios (m/z) for the parent ion and plausible fragment ions of this compound.
| Ion | Proposed Structure | m/z (Theoretical) | Relative Abundance (%) |
| [M+H]⁺ | C₇H₇Cl₂N₂S⁺ | 221.97 | 100 |
| [M+H-Cl]⁺ | C₇H₇ClN₂S⁺ | 187.01 | 85 |
| [M+H-HCl]⁺ | C₇H₆ClN₂S⁺ | 186.00 | 60 |
| [M+H-C₂H₄]⁺ | C₅H₃Cl₂N₂S⁺ | 193.94 | 45 |
| [C₅H₄Cl₂N₂]⁺ | Dichloropyrimidine moiety | 161.98 | 30 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: General workflow for LC-MS analysis.
Proposed Fragmentation Pathway
Based on the structure of this compound and general principles of mass spectral fragmentation of similar heterocyclic systems, a plausible fragmentation pathway is proposed.[7][8] The initial protonation is expected to occur on one of the nitrogen atoms of the pyrimidine ring.
Caption: Plausible fragmentation of the parent ion.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The outlined experimental procedures and proposed fragmentation pathways offer a starting point for researchers. It is important to note that optimization of chromatographic and mass spectrometric parameters will be necessary to achieve the best results for specific applications and sample matrices. The provided information should enable scientists in drug development and related fields to confidently characterize and quantify this compound.
References
- 1. This compound | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine in Cancer Research
Disclaimer: To date, there is a lack of published research specifically investigating the anticancer properties of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. The following application notes and protocols are based on studies of structurally related thiopyrano[4,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives. This information is intended to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound as a novel anticancer agent.
Introduction
The thiopyrano[4,3-d]pyrimidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its diverse pharmacological activities. While the specific compound this compound remains uncharacterized in the context of cancer research, its structural analogs have demonstrated promising anticancer effects. These related compounds have been shown to target various cancer-related pathways, including receptor tyrosine kinases and topoisomerases. Therefore, this compound represents a novel starting point for the development of new therapeutic agents.
Potential Anticancer Applications Based on Structurally Related Compounds
Derivatives of the broader thieno[2,3-d]pyrimidine and related pyrimidine families have shown efficacy against a range of cancer cell lines. The data presented below is for these related compounds and should be considered as a predictive guide for the potential of this compound.
Table 1: Summary of Anticancer Activity of Structurally Related Compounds
| Compound Class | Target Cancer Cell Line(s) | Reported IC50 Values (µM) | Potential Mechanism of Action | Reference |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 7.45 - 8.80 | Dual Topoisomerase I and II inhibition, ROS generation, G2/M cell cycle arrest | [3] |
| 2,4-dichloro-6-methylpyrimidine derivatives | H1975 (Non-Small Cell Lung Cancer) | 0.65 | EGFRT790M/L858R kinase inhibition, apoptosis induction, cell cycle blocking | [4] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | MCF-7 (Breast Cancer), HCT116 (Colon Cancer) | 0.66 - 12.68 (MCF-7), 2.76 - 46.86 (HCT116) | PARP-1 inhibition | [5] |
| 6-amino-5-cyano-2-thiopyrimidines | Leukemia Cell Lines | Broad spectrum, selective towards leukemia | Apoptosis induction, G2/M cell cycle arrest | [6] |
| 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives | MCF-7, PC-3, A549 | Nanomolar to low micromolar range | mTOR kinase inhibition, G0/G1 cell cycle arrest, suppression of cell migration and invasion | [1] |
| Pyridothienopyrimidine derivatives | HepG-2 (Liver Cancer), MCF-7 (Breast Cancer) | 1.17 - 2.79 | EGFR kinase inhibition | [2][7] |
Postulated Signaling Pathways
Based on the mechanisms of action of related compounds, this compound could potentially interfere with key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Caption: Potential inhibition of the PARP-1 mediated DNA repair pathway.
Experimental Protocols
The following are generalized protocols based on methodologies used for structurally similar compounds. Researchers should optimize these protocols for their specific experimental setup.
4.1 In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, H1975, HepG-2) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Remove the media from the wells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Staining and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
-
4.2 Kinase Inhibition Assay (Example: EGFR)
This protocol is to assess the direct inhibitory effect of the compound on a specific kinase.
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) which measures the amount of ADP produced during the kinase reaction.
-
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a known EGFR inhibitor (e.g., erlotinib) as a positive control.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions, typically involving a luminescence-based detection method.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel anticancer compound.
Caption: General workflow for anticancer drug discovery.
Conclusion
While direct evidence for the anticancer activity of this compound is currently unavailable, the promising results from structurally related compounds provide a strong rationale for its investigation. The protocols and potential mechanisms of action outlined in these application notes offer a strategic starting point for researchers to explore its therapeutic potential. Further studies are warranted to synthesize, characterize, and evaluate the biological activity of this novel compound.
References
- 1. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine and its Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of kinase inhibitory activity of compounds based on the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold. While specific biological data for 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is not extensively available in public literature, this document leverages data from closely related and biologically active derivatives to provide a comprehensive guide for researchers. The protocols and data presented herein are based on published studies of derivatives of the core scaffold, particularly as inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation.
Introduction
The 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold is a promising heterocyclic structure in the development of novel kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have shown potential as inhibitors of key kinases such as mTOR (mammalian target of rapamycin), which is a central component of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer, making it an attractive target for therapeutic intervention.
These application notes provide a summary of the inhibitory activities of various derivatives, detailed protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase and Cell Proliferation Inhibition
The following tables summarize the quantitative data for a series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, highlighting their inhibitory activity against mTOR kinase and human cancer cell lines.
Table 1: mTOR Kinase Inhibitory Activity of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives
| Compound ID | Structure | mTOR IC50 (µM) |
| 7e | 4-morpholino, C4'-OH subst. | 0.80 ± 0.15 |
| BMCL-200908069-1 (Reference) | - | 1.37 ± 0.07 |
Data extracted from a study on novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors.
Table 2: Anti-proliferative Activity of Lead Compound 7e
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Lung Cancer | 7.43 ± 1.45 |
| PC-3 | Prostate Cancer | 11.90 ± 0.94 |
The most promising compound, 7e, demonstrated significant anti-proliferative activity against both H460 and PC-3 cancer cell lines.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in the evaluation of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives.
1. mTOR Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against mTOR kinase.
-
Materials:
-
Recombinant human mTOR kinase
-
ATP
-
Kinase substrate (e.g., a specific peptide or protein)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of mTOR kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., H460, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader (absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of thiopyrano[4,3-d]pyrimidine derivatives on mTORC1.
Kinase Inhibitor Screening Workflow
Caption: A general workflow for the screening and identification of kinase inhibitors.
Structure-Activity Relationship (SAR) Summary
References
Application Notes and Protocols: Antimicrobial Activity of Thiopyranopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of thiopyranopyrimidine compounds, detailing their synthesis, mechanisms of action, and protocols for evaluating their efficacy. The information is intended to guide researchers in the exploration of this promising class of antimicrobial agents.
Introduction
Thiopyranopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural similarity to purine bases allows them to interact with various biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial activity. The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and thiopyranopyrimidine compounds represent a promising scaffold for the development of new therapeutics.[1]
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of various thiopyranopyrimidine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for selected compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiopyranopyrimidine Derivatives against Bacterial Strains
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| TP-1 | Staphylococcus aureus | 8 | Escherichia coli | 16 | [2] |
| Enterococcus faecalis | 16 | Pseudomonas aeruginosa | 32 | [2] | |
| TP-2 | Staphylococcus aureus | 4 | Escherichia coli | 8 | [3] |
| Bacillus subtilis | 8 | Klebsiella pneumoniae | 16 | ||
| TP-3 | Methicillin-resistantStaphylococcus aureus (MRSA) | 4-8 | Acinetobacter baumannii | 16 | |
| Thiophenyl-pyrimidine derivative | Staphylococcus aureus | 2 | Escherichia coli | >128 | [1] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 2 | [1] | |||
| Vancomycin-resistant Enterococci (VRE) | 4 | [1] | |||
| Thienopyrimidine-sulfonamide hybrid 12ii | Staphylococcus aureus | 125 | Escherichia coli | 125 | [4] |
| Thienopyrimidine-sulfonamide hybrid 8iii | Staphylococcus aureus | 250 | Escherichia coli | 500 | [4] |
Table 2: Antimicrobial Activity of Thiopyranopyrimidine Derivatives against Fungal Strains
| Compound ID | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| TP-4 | Candida albicans | 18 | 8 | |
| Aspergillus niger | 15 | 16 | ||
| TP-5 | Candida albicans | 20 | 4 | |
| Cryptococcus neoformans | 16 | 8 | ||
| Thienopyrimidine-sulfonamide hybrid 8iii | Candida albicans | - | 31.25 | [4] |
| Candida parapsilosis | - | 62.5 | [4] | |
| Thienopyrimidine-sulfonamide hybrid 4ii | Candida albicans | - | 62.5 | [4] |
| Candida parapsilosis | - | 125 | [4] |
Mechanisms of Antimicrobial Action
Thiopyranopyrimidine compounds exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.
1. Inhibition of Bacterial Cell Division:
Certain thiophenyl-substituted pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[1] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1]
Caption: Inhibition of FtsZ polymerization by a thiopyranopyrimidine compound.
2. Disruption of Essential Cellular Processes:
Thienopyrimidine derivatives have been reported to interfere with several vital cellular functions in bacteria, including:
-
DNA Replication and Transcription: Inhibition of enzymes essential for nucleic acid synthesis.
-
Protein Synthesis (Translation): Targeting ribosomal machinery to halt protein production.
-
Cell Wall Synthesis: Interfering with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4]
3. Compromising Fungal Cell Membrane Integrity:
In fungi, certain thienopyrimidines can disrupt the cell membrane.[4] This can occur through the inhibition of enzymes involved in the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Experimental Protocols
Detailed methodologies for the synthesis of thiopyranopyrimidine compounds and the evaluation of their antimicrobial activity are provided below.
Protocol 1: General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol describes a common method for the synthesis of the thieno[2,3-d]pyrimidine core structure.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
2-Aminothiophene-3-carboxylate derivative
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the 2-aminothiophene-3-carboxylate derivative (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (typically 180-200 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum to obtain the thieno[2,3-d]pyrimidin-4(3H)-one derivative.
Protocol 2: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Test microorganism culture adjusted to 0.5 McFarland turbidity standard
-
Solution of the thiopyranopyrimidine compound in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic solution)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer or micropipette tip
-
Incubator
Procedure:
-
Prepare a lawn of the test microorganism by evenly streaking a sterile swab dipped in the standardized culture over the entire surface of an MHA plate.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
Test microorganism culture adjusted to 0.5 McFarland turbidity standard and then diluted
-
Stock solution of the thiopyranopyrimidine compound
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.
-
In the first well of a row, add 100 µL of the stock solution of the test compound to achieve the desired starting concentration (this will be a 1:2 dilution).
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well in the dilution series.
-
Prepare a standardized inoculum of the test microorganism and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.
-
Include a positive control (wells with a standard antibiotic), a negative control (wells with inoculum but no compound), and a sterility control (wells with MHB only).
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The results can also be read using a plate reader by measuring the optical density at 600 nm.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis, antitumor and antimicrobial testing of some new thiopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. youtube.com [youtube.com]
- 8. protocols.io [protocols.io]
Application of Dichlorinated Pyrimidines in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorinated pyrimidines are a class of heterocyclic compounds that have emerged as privileged scaffolds in modern drug discovery. Their inherent chemical reactivity, characterized by two reactive chlorine atoms, allows for facile and site-selective functionalization, making them ideal starting points for the synthesis of diverse small molecule libraries. This versatility has led to their successful application in the development of a wide range of therapeutic agents, particularly in the fields of oncology and virology. The pyrimidine core is a key structural motif in many biologically active molecules, including nucleobases, and its derivatives have been shown to interact with a variety of biological targets, most notably protein kinases.
This document provides detailed application notes and experimental protocols for the use of dichlorinated pyrimidines in drug discovery, with a focus on their application as kinase inhibitors for cancer therapy and as antiviral agents.
I. Dichlorinated Pyrimidines as Kinase Inhibitors
The pyrimidine scaffold serves as an excellent backbone for the design of potent and selective kinase inhibitors. The two chlorine atoms on the pyrimidine ring can be sequentially substituted with various nucleophiles to generate a library of compounds for screening against different kinases. This approach has been particularly successful in targeting kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative dichlorinated pyrimidine-based compounds against various cancer-related kinases.
| Compound ID | Dichlorinated Pyrimidine Core | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Cpd-1 | 2,4-dichloropyrimidine | EGFR | 54 | MDA-MB-468 | [1] |
| Cpd-2 | 2,4-dichloropyrimidine | EGFR (L858R/T790M) | low nanomolar | H1975-IGF1R | [2] |
| Cpd-3 | 4,6-dichloropyrimidine | CDK2 | 47 | - | [3] |
| Cpd-4 | 2,4-dichloropyrimidine | CDK9 | < 50 (inhibition rate) | MIA PaCa-2 | [4] |
| Cpd-5 | 2,4-dichloropyrimidine | PI3Kδ | 149 | - | [5] |
| Cpd-6 | 2,4-dichloropyrimidine | BTK | 0.9 | - | [5] |
Experimental Protocols
This protocol describes a general method for the sequential nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine scaffold.
Materials:
-
2,4-dichloropyrimidine
-
Nucleophile 1 (e.g., an amine, alcohol, or thiol)
-
Nucleophile 2 (e.g., a different amine, alcohol, or thiol)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Monosubstitution:
-
Dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the first nucleophile (1 equivalent) and a base (1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the monosubstituted product by column chromatography.
-
-
Disubstitution:
-
Dissolve the purified monosubstituted pyrimidine derivative (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add the second nucleophile (1.2 equivalents) and a base (1.5 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final disubstituted pyrimidine derivative by column chromatography or recrystallization.
-
This protocol outlines a method to determine the inhibitory activity of synthesized dichlorinated pyrimidine derivatives against CDK2.[7][8]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK2 substrate peptide (e.g., a histone H1-derived peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized dichlorinated pyrimidine derivatives (test compounds)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well plates
-
Plate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup:
-
In a 96-well plate, add the test compound dilutions.
-
Add the CDK2/Cyclin A2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
If using [γ-³²P]ATP, stop the reaction and spot the mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter.
-
If using the ADP-Glo™ Kinase Assay, follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.[7]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by dichlorinated pyrimidine-based kinase inhibitors.
Caption: EGFR signaling pathway and inhibition.
Caption: PI3K/Akt/mTOR signaling pathway.
Caption: JAK/STAT signaling pathway.
II. Dichlorinated Pyrimidines as Antiviral Agents
The pyrimidine scaffold is also a valuable starting point for the development of antiviral agents. By modifying the substituents on the dichlorinated pyrimidine core, it is possible to generate compounds with activity against a range of viruses. The mechanism of action can be either direct, by inhibiting viral enzymes, or indirect, by targeting host factors essential for viral replication.
Data Presentation: Antiviral Activity
The following table presents the antiviral activity of representative dichlorinated pyrimidine-based compounds.
| Compound ID | Dichlorinated Pyrimidine Core | Target Virus | Assay | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| Cpd-7 | 2-amino-4,6-dichloropyrimidine | Human Coronavirus 229E | CPE Reduction | >100 | >100 | - | [9][10] |
| Cpd-8 | 4-amino-2,6-dichloropyrimidine | Influenza A | Plaque Reduction | 0.01-0.1 | >500 | >5000 | [10] |
| Cpd-9 | 2,4-dichloropyrimidine | Human Cytomegalovirus (HCMV) | - | low µM to nM | - | - | [11] |
| Cpd-10 | 4,6-dichloropyrimidine | Vesicular Stomatitis Virus (VSV) | CPE Reduction | >100 | >100 | - | [9] |
CPE: Cytopathic Effect
Experimental Protocols
This protocol describes the synthesis of a key dichlorinated pyrimidine intermediate.[9][12][13]
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride.
-
Heat the mixture to 55-60 °C.
-
Slowly add N,N-dimethylaniline over 3 hours, maintaining the temperature between 60-70 °C.[12]
-
After the addition is complete, stir the reaction for an additional hour.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a cold NaOH solution.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization or sublimation.
This is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[14][15]
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza virus) in 6- or 12-well plates
-
Virus stock with a known titer
-
Synthesized dichlorinated pyrimidine derivatives (test compounds)
-
Cell culture medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet solution for staining
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.[14]
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. Determine the EC50 value from the dose-response curve.[14]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the discovery of dichlorinated pyrimidine-based drug candidates.
Caption: Drug discovery workflow.
Conclusion
Dichlorinated pyrimidines represent a highly versatile and valuable class of scaffolds for the discovery of novel therapeutic agents. Their straightforward and tunable chemistry allows for the generation of large and diverse compound libraries amenable to high-throughput screening. The successful development of numerous kinase inhibitors and antiviral compounds based on this core structure underscores its significance in medicinal chemistry. The protocols and data presented in this document are intended to serve as a practical guide for researchers in the field, facilitating the exploration of dichlorinated pyrimidines in their own drug discovery programs. Further investigation into novel substitution patterns and the exploration of new biological targets will undoubtedly continue to expand the therapeutic potential of this remarkable heterocyclic system.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a heterocyclic molecule that serves as a versatile scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] While specific experimental data on this exact compound is limited, its structural motif is central to a class of compounds known as thiopyranopyrimidines, which have garnered significant interest for their therapeutic potential, particularly as kinase inhibitors in oncology.[6][7][8] This document provides an overview of the potential applications of this compound as a building block for synthesizing novel bioactive molecules and outlines detailed protocols for their experimental evaluation. The methodologies and data presented are based on studies of structurally related thiopyrano[4,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives.
Application Notes
The thiopyrano[4,3-d]pyrimidine core is a key pharmacophore in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Derivatives of this scaffold have shown promise in targeting several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.
1. Anticancer Agent Development:
-
Kinase Inhibition: The primary application of this chemical class is in the development of kinase inhibitors.[6][7][8] The 2,4-dichloro precursor allows for differential substitution at the 2 and 4 positions of the pyrimidine ring, enabling the synthesis of a library of compounds for screening against a panel of kinases. Key kinase targets for which derivatives have shown activity include:
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. A novel thiopyrano[4,3-d]pyrimidine derivative has demonstrated inhibitory activity against mTOR kinase.[9]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][10]
-
EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. Thiapyran-pyrimidine derivatives have been identified as promising EGFR inhibitors.[7]
-
-
Cytotoxicity against Cancer Cell Lines: Derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including lung (H460), colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines.[9][10]
2. Probe for Chemical Biology:
The thiopyrano[4,3-d]pyrimidine scaffold can be utilized to develop chemical probes to investigate the biological functions of specific kinases. By modifying the core structure with reporter tags (e.g., fluorescent dyes, biotin), these molecules can be used for target identification and validation studies.
Quantitative Data Summary
The following tables summarize quantitative data for various thiopyrano[4,3-d]pyrimidine and related derivatives from published studies. This data provides a benchmark for the potential efficacy of novel compounds synthesized from the 2,4-dichloro precursor.
Table 1: In Vitro Kinase Inhibitory Activity of Thiopyrano[4,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 / % Inhibition | Reference |
| Thiopyrano[4,3-d]pyrimidine derivative | mTOR | 47.0% inhibition at 10 µM | [9] |
| 2-Aryl substituted Benzothiopyrano[4,3-d]pyrimidines | VEGFR-2 | Varies by substitution | [6] |
| Thiapyran-pyrimidine derivatives | EGFRT790M/L858R | Not specified | [7] |
Table 2: Cytotoxicity of Thiopyrano[4,3-d]pyrimidine and Related Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 / % Inhibition | Reference |
| Thiopyrano[4,3-d]pyrimidine derivative | H460 (Lung) | 39.6% inhibition at 10 µM | [9] |
| Thieno[2,3-d]pyrimidine derivative (17f) | HCT-116 (Colon) | 2.80 ± 0.16 µM | [10] |
| Thieno[2,3-d]pyrimidine derivative (17f) | HepG2 (Liver) | 4.10 ± 0.45 µM | [10] |
| Thiapyran-pyrimidine derivative (13a) | A549 (Lung) | Similar to Olmutinib | [7] |
| Thiapyran-pyrimidine derivative (13a) | H1975 (Lung) | Similar to Olmutinib | [7] |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidine (7t) | MCF-7 (Breast) | 7.45 ± 0.26 µM | [11] |
| 4-Substituted 5,6,7,8-tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidine (4) | MDA-MB-435 (Melanoma) | 9.0 nM | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of novel derivatives of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: mTOR Kinase)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human mTOR kinase
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. With the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., H460, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Flow Cytometry
Objective: To determine if the test compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Diagram 1: General Kinase Inhibition Workflow
References
- 1. This compound 6,6-dioxide [myskinrecipes.com]
- 2. This compound | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 4. This compound | 181374-43-6 [sigmaaldrich.cn]
- 5. This compound | 181374-43-6 [sigmaaldrich.com]
- 6. Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone | Atlantis Press [atlantis-press.com]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, partially chlorinated intermediates (mono-chloro species), and byproducts from side reactions. Given the structure, potential impurities could arise from the cyclization step or the chlorination process.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q3: Which analytical techniques are suitable for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for determining the purity of the final compound and quantifying impurities.[1][2] Other useful methods include Thin Layer Chromatography (TLC) for rapid monitoring of fractions during column chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual solvents or impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated.- Inappropriate solvent system. | - Evaporate some of the solvent to increase the concentration of the compound.- Try a different solvent or a co-solvent system (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).[3][4]- Scratch the inside of the flask with a glass rod to induce crystallization.[3] |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent. | - Select a solvent with a lower boiling point.- Use a larger volume of solvent to avoid supersaturation at a temperature above the melting point. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[5]- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. |
| Colored impurities persist after recrystallization | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the colored impurities before allowing the solution to cool.[1][5] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using TLC to achieve good separation between the desired compound and impurities.- Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column.- Do not exceed the loading capacity of the column. |
| Cracking of the silica gel bed | - Improper column packing.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry without any air bubbles.[3]- Maintain a constant level of solvent above the silica bed throughout the elution process. |
| Product is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection : Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated.[4] Common solvents to test for dichloropyrimidines include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.[3]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary) : If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
General Column Chromatography Protocol
-
Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing : Pour the slurry into the chromatography column and allow it to settle, ensuring a well-packed bed without air bubbles. Add a layer of sand on top of the silica gel.[3]
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.[3]
-
Elution : Begin eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).[1][3]
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Data Presentation
Table 1: Estimated Purification Outcomes for this compound
| Purification Method | Expected Purity (by HPLC) | Estimated Yield Range | Notes |
| Recrystallization | >98% | 60-85% | Yield is dependent on the purity of the crude material. Multiple recrystallizations may be necessary.[3] |
| Column Chromatography | >99% | 40-70% | Effective for removing closely related impurities but may result in lower yields due to product loss on the column.[3] |
Note: The yield and purity are estimates based on similar dichloropyrimidine compounds and may vary depending on specific experimental conditions and the purity of the starting materials.
Visualizations
Caption: A generalized workflow for the purification of the target compound.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stability issues and reactions involving 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored to ensure its stability?
Proper storage is critical to maintain the integrity of this compound. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures.[1] The compound is known to be air-sensitive, and these precautions help to prevent degradation.[1]
Q2: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition.[1]
Q3: What are the primary stability concerns during experimental use?
The primary stability concerns revolve around the reactivity of the dichloropyrimidine core and the potential for degradation of the thiopyran ring. The chlorine atoms are susceptible to nucleophilic substitution, and the thiopyran ring may be sensitive to harsh acidic or basic conditions, as well as strong oxidizing or reducing agents.
Q4: I am observing multiple products in my reaction. What could be the cause?
A common issue with 2,4-dichloropyrimidines is the formation of a mixture of C2 and C4 substituted isomers during nucleophilic substitution reactions. The reactivity of the two chlorine atoms is often comparable, leading to poor selectivity.
Troubleshooting Guides
Issue 1: Poor or No Reaction with Nucleophiles
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently reactive nucleophile | Consider using a stronger nucleophile or adding an activating agent. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Inappropriate solvent or base | Screen a variety of solvents and bases to find optimal conditions for your specific nucleophile. |
| Deactivated substrate | If the thiopyrano ring contains electron-donating groups, it may deactivate the pyrimidine ring towards nucleophilic attack. A different synthetic strategy might be necessary. |
Issue 2: Formation of a Mixture of C2 and C4 Isomers
Symptoms:
-
Analysis (e.g., LC-MS, NMR) shows the presence of two or more isomeric products.
-
Difficulty in purifying the desired isomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar reactivity of C2 and C4 positions | This is inherent to the 2,4-dichloropyrimidine scaffold. Optimization of reaction conditions is key. |
| Reaction conditions favoring mixed substitution | Systematically vary the solvent, base, and temperature. For instance, to favor C4 substitution in amination reactions, conditions like n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective. |
| Nature of the nucleophile | Some nucleophiles have an intrinsic preference for one position over the other. If possible, modify the nucleophile to enhance selectivity. |
Issue 3: Degradation of the Thiopyran Ring
Symptoms:
-
Formation of unexpected byproducts containing sulfur or opened-ring structures.
-
Loss of mass balance in the reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh acidic or basic conditions | If your reaction requires strong acids or bases, consider using milder conditions or protecting groups for sensitive functionalities. |
| Presence of strong oxidizing or reducing agents | Avoid reagents that can oxidize the sulfide in the thiopyran ring unless it is a desired transformation. |
| Elevated temperatures for prolonged periods | Minimize reaction time at high temperatures to reduce the likelihood of thermal decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for the substitution of one of the chlorine atoms with a nucleophile.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF, or n-butanol).
-
Addition of Reagents: Add the nucleophile (1-1.2 equivalents) and a base (1.5-2 equivalents, e.g., DIPEA, K₂CO₃).
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Caption: Troubleshooting logic for poor regioselectivity.
References
Technical Support Center: Optimizing Reaction Conditions for Thiopyranopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of thiopyranopyrimidines. The following sections offer detailed experimental protocols, structured data for reaction optimization, and visual guides to navigate potential challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thiopyranopyrimidines in a question-and-answer format.
Question 1: My reaction yield for the initial thiophene synthesis via the Gewald reaction is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Gewald reaction, a common route to precursors for thiopyranopyrimidines, can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Initial Condensation: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is crucial. To verify this step, run a small-scale reaction without sulfur and monitor the formation of the condensed product using TLC or LC-MS.
-
Suboptimal Temperature: The reaction temperature affects both the sulfur addition and cyclization rates. While some reactions proceed at room temperature, others may require heating. A temperature that is too low can lead to a slow reaction, whereas a temperature that is too high may promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.
-
Incorrect Solvent: The polarity of the solvent plays a significant role. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a critical factor to consider.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, resulting in a lower yield of the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions. Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.
Question 2: I am observing the formation of unexpected side products during the cyclization step to form the thiopyranopyrimidine ring. How can I minimize these?
Answer: The formation of side products during the final cyclization can be attributed to several factors, including reaction conditions and the nature of the starting materials.
-
Reaction Temperature: High temperatures can sometimes favor the formation of Hantzsch-type 1,4-dihydropyridine byproducts, especially if ammonia is formed from the decomposition of urea at elevated temperatures. Running the reaction at a lower temperature can significantly reduce the formation of these byproducts.
-
Catalyst Choice: The selection of a catalyst can influence the selectivity of the reaction. Some Lewis acids may favor one cyclization pathway over another. Experimenting with different catalysts, such as p-toluenesulfonic acid (p-TSA) or other Brønsted/Lewis acids, may improve the yield of the desired product.
-
Order of Addition: In some cases, the order in which the reactants are added can influence the reaction outcome. For instance, adding the amidine or guanidine source last may help to minimize its decomposition or participation in side reactions.
Question 3: I am struggling with the purification of my final thiopyranopyrimidine product. What strategies can I employ?
Answer: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple byproducts.
-
Column Chromatography: This is the most common method for purifying organic compounds. A systematic approach to solvent system selection is crucial. Start with a non-polar eluent and gradually increase the polarity. Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation and identifying the appropriate solvent mixture.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent.
-
Acid-Base Extraction: If your thiopyranopyrimidine has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer. After separating the layers, the aqueous layer can be basified to precipitate the purified product, which can then be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of thiopyranopyrimidines?
A1: Common synthetic strategies often involve the construction of a thiophene or thiopyran ring followed by the annulation of the pyrimidine ring. Key starting materials include:
- For the thiophene ring (via Gewald reaction): A ketone or aldehyde, an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur.
- For the pyrimidine ring: An amidine or guanidine derivative, or urea/thiourea, which condenses with a 1,3-dicarbonyl compound or its equivalent.
Q2: How do I choose the right catalyst for my thiopyranopyrimidine synthesis?
A2: The choice of catalyst depends on the specific reaction step. For the initial Gewald reaction, a base catalyst such as morpholine or piperidine is typically used. For the subsequent cyclization to form the pyrimidine ring, a Brønsted acid (e.g., p-TSA, HCl) or a Lewis acid (e.g., ZnCl₂, FeCl₃) is often employed to facilitate the condensation and dehydration steps.
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be beneficial for many heterocyclic syntheses, including the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve yields. However, optimization of the reaction time and temperature under microwave conditions is necessary for each specific substrate combination.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize reaction conditions for the synthesis of related pyranopyrimidine and thienopyrimidine systems. These should be used as a starting point for the optimization of thiopyranopyrimidine synthesis.
Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrano[2,3-d]pyrimidines
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-proline (20) | Ethanol | Reflux | 5 | 85 |
| 2 | p-TSA (15) | Acetonitrile | 80 | 6 | 78 |
| 3 | DABCO (10) | Water | 100 | 4 | 92 |
| 4 | No Catalyst | Ethanol | Reflux | 24 | <10 |
Table 2: Optimization of Reaction Conditions for the Synthesis of Thieno[2,3-d]pyrimidines
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 50 | 8 | 75 |
| 2 | Piperidine | DMF | 60 | 6 | 82 |
| 3 | Triethylamine | Methanol | Reflux | 12 | 68 |
| 4 | No Catalyst | Ethanol | 50 | 24 | No reaction |
Experimental Protocols
Synthesis of a Thiopyrano[4,3-d]pyrimidine Derivative
This protocol describes a multi-step synthesis of a thiopyranopyrimidine derivative, starting from the formation of a thiophene ring via the Gewald reaction.
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a solution of the starting ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add morpholine (0.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Step 2: Cyclization to the Thiopyranopyrimidine Core
-
A mixture of the 2-aminothiophene derivative (1.0 eq), an appropriate 1,3-dicarbonyl compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene is heated to reflux in a flask equipped with a Dean-Stark trap.
-
The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired thiopyranopyrimidine.
Mandatory Visualization
Technical Support Center: Synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the critical chlorination step of the precursor, 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione, using phosphorus oxychloride (POCl₃).
Issue 1: Low to No Product Formation
Possible Causes:
-
Inactive Reagents: Phosphorus oxychloride can hydrolyze over time if not stored under anhydrous conditions. The starting material may also be impure.
-
Insufficient Reaction Temperature: The chlorination of heterocyclic diones often requires elevated temperatures to proceed efficiently.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill it before use. Ensure the starting dione is pure and dry.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at various temperatures to find the optimal condition.
-
Extend Reaction Time: If the temperature is appropriate, extend the reaction time and monitor for the disappearance of the starting material.
Issue 2: Presence of Significant Byproducts
Common Byproducts:
-
Monochloro-hydroxy-thiopyranopyrimidine: Resulting from incomplete chlorination.
-
Dihydroxy-thiopyranopyrimidine (Starting Material): Due to incomplete reaction or hydrolysis of the product during workup.
-
Phosphorylated Intermediates: These can be stable under certain conditions and may not fully convert to the dichloro product.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis of the product and intermediates.
-
Careful Workup: Quench the reaction mixture carefully by slowly adding it to ice-water. Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) while keeping the temperature low to minimize product decomposition.
-
Purification Strategy: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from polar byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a two-step process. First, the condensation of a suitable precursor, such as a cyclic thioketone, with a malonic acid derivative to form the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione ring system. This is followed by the chlorination of the resulting dione, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the key parameters to control during the chlorination step?
A2: The critical parameters for a successful chlorination are:
-
Temperature: Needs to be high enough to drive the reaction but not so high as to cause decomposition.
-
Reaction Time: Sufficient time must be allowed for the complete conversion of the starting material.
-
Purity of Reagents: The use of anhydrous POCl₃ and a pure starting dione is crucial.
-
Workup Conditions: A careful and cold aqueous workup is necessary to prevent the hydrolysis of the chlorinated product.
Q3: How can I monitor the progress of the chlorination reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material, intermediates, and the final product. The disappearance of the more polar starting material spot and the appearance of a less polar product spot indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: My final product appears to be unstable and decomposes upon storage. What can I do?
A4: Dichloro-pyrimidines can be susceptible to hydrolysis. Ensure the purified product is thoroughly dried and stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Data Presentation
Table 1: Hypothetical Byproduct Profile in the Chlorination of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione under Various Conditions
| Condition | Desired Product Yield (%) | Monochloro Byproduct (%) | Starting Material Recovered (%) | Other Impurities (%) |
| A: Stoichiometric POCl₃, 80°C, 4h | 45 | 35 | 15 | 5 |
| B: 5 eq. POCl₃, 80°C, 4h | 70 | 15 | 10 | 5 |
| C: 5 eq. POCl₃, 110°C, 4h | 85 | 5 | 2 | 8 |
| D: 5 eq. POCl₃, 110°C, 12h | 80 | 3 | 1 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes to guide optimization.
Experimental Protocols
General Protocol for the Chlorination of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione
Materials:
-
7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or another high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione in toluene, add phosphorus oxychloride (5-10 equivalents).
-
If desired, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (typically 100-110°C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of the target compound.
Technical Support Center: Degradation Pathways of Dichlorinated Pyrimidines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of dichlorinated pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of dichlorinated pyrimidines?
A1: Based on studies of other chlorinated aromatic compounds, the initial step in the anaerobic degradation of dichlorinated pyrimidines is likely reductive dechlorination.[1][2] This process involves the replacement of a chlorine atom with a hydrogen atom, catalyzed by dehalogenases.[3][4] Under aerobic conditions, the degradation may be initiated by dioxygenase enzymes that hydroxylate the ring, leading to the removal of chlorine atoms.[3]
Q2: What are the expected end-products of dichlorinated pyrimidine degradation?
A2: The complete microbial degradation of dichlorinated pyrimidines is expected to yield basic cellular components. Following dechlorination and ring cleavage, the resulting aliphatic intermediates would likely enter central metabolic pathways, ultimately being converted to carbon dioxide, water, ammonia, and chloride ions.[4][5]
Q3: My dichlorinated pyrimidine compound appears to be degrading in the solvent before I even start my experiment. What could be the cause?
A3: Abiotic degradation, such as hydrolysis, can occur depending on the pH and temperature of your solvent.[6][7] Dichlorinated pyrimidines may be susceptible to hydrolysis, especially under alkaline conditions.[6] Additionally, some compounds can undergo photolysis if exposed to light.[8][9] It is crucial to prepare fresh solutions and protect them from light.
Q4: I am having trouble detecting the degradation products of my dichlorinated pyrimidine. What analytical techniques are most suitable?
A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are powerful techniques for identifying and quantifying chlorinated organic compounds and their metabolites.[10][11][12] These methods offer high sensitivity and selectivity, which is crucial for detecting transient intermediates at low concentrations.
Q5: Are there any known microorganisms that can degrade dichlorinated pyrimidines?
A5: While specific bacterial strains that degrade dichlorinated pyrimidines are not extensively documented in the available literature, bacteria capable of degrading other chlorinated aromatic compounds, such as Dehalobacter, Desulfitobacterium, and Dehalococcoides, are known to perform reductive dechlorination.[1][13] It is plausible that similar microorganisms could be involved in the degradation of dichlorinated pyrimidines. Isolation of such bacteria can be achieved through enrichment culture techniques using the target compound as a sole carbon or nitrogen source.[14]
Troubleshooting Guides
Issue 1: No degradation of the dichlorinated pyrimidine is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium | The microorganisms in your inoculum may not possess the necessary enzymes for dechlorination or ring cleavage. Try sourcing inoculum from a site with a history of contamination with chlorinated compounds.[14] |
| Suboptimal culture conditions | The pH, temperature, or redox potential of your culture medium may not be suitable for the degrading microorganisms. Optimize these parameters based on the expected metabolic pathway (e.g., anaerobic conditions for reductive dechlorination).[15][16][17] |
| Toxicity of the compound | The concentration of the dichlorinated pyrimidine may be toxic to the microorganisms. Perform a toxicity assay and start with a lower concentration of the compound. |
| Lack of essential co-substrates | Some degradation pathways require a co-substrate to provide the necessary energy and reducing equivalents for the microorganisms. Ensure your medium is not nutrient-limited. |
Issue 2: Inconsistent or non-reproducible degradation rates in replicate experiments.
| Possible Cause | Troubleshooting Step |
| Abiotic degradation | The compound may be degrading due to hydrolysis or photolysis, leading to variability. Prepare fresh stock solutions for each experiment, protect them from light, and run sterile controls to quantify abiotic loss.[6][8] |
| Incomplete dissolution of the compound | Dichlorinated pyrimidines can have low aqueous solubility. Ensure the compound is fully dissolved in the culture medium to provide consistent availability to the microorganisms. The use of a co-solvent may be necessary, but its potential toxicity to the microbes should be evaluated. |
| Variability in the microbial inoculum | The composition and density of the microbial inoculum can vary between experiments. Standardize the inoculum preparation procedure to ensure consistency. |
| Analytical errors | Inconsistent sample preparation or instrumental analysis can lead to variable results. Develop and validate a robust analytical method for the parent compound and its expected metabolites.[10][18] |
Data Presentation
Table 1: Half-lives of Chlorinated Pesticides in Soil
While specific data for dichlorinated pyrimidines is limited, the following table provides examples of half-lives for other chlorinated pesticides in soil, which can serve as a reference for experimental design.[19][20]
| Pesticide | Soil Type | Half-life (days) |
| Diclosulam | Black soil (pH 8.14) | 28.67 - 29.51 |
| Diclosulam | Saline soil (pH 7.92) | 30.41 - 34.21 |
| Diclosulam | Red and lateritic soil (pH 5.56) | 35.42 - 40.14 |
| Diclosulam | New alluvial soil (pH 6.85) | 40.68 - 43.63 |
| Atrazine | Various | 60 |
| Alachlor | Various | 15 |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay in a Soil Microcosm
This protocol outlines a method to assess the aerobic biodegradation of a dichlorinated pyrimidine in a soil microcosm.[21]
Materials:
-
Test dichlorinated pyrimidine compound
-
Soil from a relevant site
-
Sterile deionized water
-
Acetone (HPLC grade)
-
Serum bottles (125 mL) with Teflon-lined septa
-
Crimper and aluminum caps
-
Incubator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Soil Preparation: Sieve the soil to remove large debris. Characterize the soil's physicochemical properties (pH, organic matter content, etc.). Adjust the moisture content to 50-60% of its water-holding capacity with sterile deionized water.
-
Spiking the Soil: Prepare a stock solution of the dichlorinated pyrimidine in acetone. In a fume hood, add the stock solution to a small portion of the soil and allow the acetone to evaporate completely in the dark (approximately 16-24 hours). Mix the spiked soil thoroughly with the remaining soil to achieve the desired final concentration.
-
Microcosm Setup: Add a known amount of the spiked soil to each serum bottle. For abiotic controls, use autoclaved soil. Seal the bottles with Teflon-lined septa and aluminum caps.
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate microcosms for each condition.
-
Extraction: Extract the dichlorinated pyrimidine and its metabolites from the soil using an appropriate solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts using GC-MS to quantify the parent compound and identify degradation products.[10]
Protocol 2: Anaerobic Reductive Dechlorination Assay
This protocol is designed to study the anaerobic degradation of a dichlorinated pyrimidine.
Materials:
-
Test dichlorinated pyrimidine compound
-
Anaerobic microbial culture or sludge
-
Anaerobic mineral medium
-
Electron donor (e.g., lactate, formate)
-
Resazurin (redox indicator)
-
Nitrogen gas (oxygen-free)
-
Serum bottles with butyl rubber stoppers
-
Syringes and needles
-
Incubator
-
High-performance liquid chromatograph with a tandem mass spectrometer (HPLC-MS/MS)
Procedure:
-
Medium Preparation: Prepare the anaerobic mineral medium and dispense it into serum bottles inside an anaerobic chamber or under a stream of nitrogen gas. Add resazurin as a redox indicator.
-
Inoculation: Inoculate the medium with the anaerobic culture or sludge.
-
Spiking: Add the dichlorinated pyrimidine from a sterile, anaerobic stock solution to the desired final concentration. Also, add the electron donor.
-
Incubation: Incubate the bottles in the dark at a suitable temperature (e.g., 30°C).
-
Sampling: Periodically, withdraw liquid samples using a sterile syringe.
-
Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of dechlorination products using HPLC-MS/MS.[10][12]
Mandatory Visualization
References
- 1. Populations Implicated in Anaerobic Reductive Dechlorination of 1,2-Dichloropropane in Highly Enriched Bacterial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diaryldiacyloxyspirosulfuranes. Part 4. A kinetic study on the mechanism of hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
- 12. GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enviro.wiki [enviro.wiki]
- 14. Isolation and Characterization of Chlorpyrifos Degrading Microorganisms from Agriculture Soil: A Review – Current Agriculture Research Journal [agriculturejournal.org]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of Growth Conditions for Chlorpyrifos-Degrading Bacteria in Farm Soils in Nakuru County, Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 20. cropandweed.com [cropandweed.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A common approach involves a multi-step synthesis beginning with a suitable thiopyrane precursor, followed by cyclization to form the pyrimidine ring and subsequent chlorination. A plausible route starts from tetrahydro-4H-thiopyran-4-one, which is then reacted to build the pyrimidine ring, followed by a chlorination step to yield the final product.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can arise from several factors.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions and reduced yield.
-
Atmospheric Moisture: The reaction may be sensitive to moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Mixing: For heterogeneous reactions, inadequate stirring can result in poor reaction rates.
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[2]
Q3: I am observing significant impurity formation. How can I identify and minimize side products?
Impurity formation is a common challenge. Analysis of the reaction mixture by TLC, LC-MS, and NMR can help identify the structure of byproducts. Common impurities could result from incomplete reaction, side reactions of the starting materials, or degradation of the product. Adjusting reaction conditions such as temperature and reaction time can often minimize the formation of unwanted side products.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved using column chromatography on silica gel.[3] The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system may also be an effective method for obtaining a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive reagents or catalyst. | Verify the quality and activity of all starting materials and catalysts. Use freshly opened or purified reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Run small-scale experiments at a range of temperatures to find the optimum. | |
| Presence of moisture or oxygen. | Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N2 or Ar).[1] Use anhydrous solvents. | |
| Reaction Stalls Before Completion | Insufficient reagent or catalyst. | Add an additional portion of the limiting reagent or catalyst to drive the reaction to completion. Monitor by TLC or LC-MS.[2] |
| Deactivation of the catalyst. | If using a catalyst, consider adding a fresh portion or switching to a more robust catalyst. | |
| Formation of a Tar-like Substance | Reaction temperature is too high. | Lower the reaction temperature. Consider adding reagents dropwise to control any exotherm. |
| Product instability. | Monitor the reaction progress and consider stopping it at an earlier time point to prevent product degradation.[2] | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Modify the extraction procedure by using a different solvent or by performing multiple extractions. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
A representative, plausible experimental protocol for the final chlorination step is provided below.
Synthesis of this compound from 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione
-
To a stirred suspension of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dione (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-diisopropylethylamine (2.5 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 24 | 45 | 85 |
| 100 | 18 | 65 | 92 |
| 110 | 12 | 82 | 95 |
| 120 | 12 | 78 | 90 |
Table 2: Effect of Catalyst Loading on Yield
| Catalyst | Loading (mol%) | Yield (%) |
| Catalyst A | 1 | 55 |
| Catalyst A | 2.5 | 72 |
| Catalyst A | 5 | 80 |
| Catalyst B | 2.5 | 68 |
Visualizations
Caption: Proposed synthesis pathway for the target compound.
Caption: General workflow for optimizing reaction yield.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Troubleshooting NMR Spectra of Thiopyranopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiopyranopyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in acquiring and interpreting NMR spectra for this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my thiopyranopyrimidine spectrum show complex and overlapping signals?
A1: The aromatic region of ¹H NMR spectra for thiopyranopyrimidines can be complex due to several factors. The fused ring system creates a unique electronic environment, and the presence of nitrogen and sulfur heteroatoms influences the chemical shifts of adjacent protons. Furthermore, substituents on the rings can lead to overlapping signals and complex splitting patterns that are not always straightforward to interpret from a 1D spectrum.
Q2: What are the typical chemical shift ranges for protons and carbons in the thiopyranopyrimidine core?
A2: While the exact chemical shifts are highly dependent on the specific substitution pattern and the solvent used, some general ranges can be expected. The tables below provide an overview of typical ¹H and ¹³C NMR chemical shifts for thiopyranopyrimidine derivatives based on reported data for structurally related compounds.
Q3: My baseline is distorted and rolling. What could be the cause?
A3: A rolling or distorted baseline in your NMR spectrum can stem from a few issues. An improperly set receiver gain, which is too high, can lead to a distorted free induction decay (FID) and result in a rolling baseline after Fourier transform. Additionally, a very strong solvent signal that is not properly suppressed can also contribute to baseline distortion. Re-acquiring the spectrum with an optimized receiver gain and ensuring proper solvent suppression are key steps to resolve this.
Q4: I am observing broader than expected peaks in my spectrum. What are the potential reasons?
A4: Broad peaks in an NMR spectrum can be caused by several factors. The presence of paramagnetic impurities, even in trace amounts, is a common cause of significant line broadening.[1] Other potential causes include:
-
Poor shimming: An inhomogeneous magnetic field will lead to broad lines.
-
Sample concentration: Very high sample concentrations can lead to increased viscosity and broader signals.
-
Chemical exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., labile protons of -OH or -NH groups) will appear as broad signals.
-
Restricted rotation: Slow rotation around single bonds, sometimes observed in substituted heterocyclic systems, can also lead to peak broadening.[2]
Q5: There are unexpected peaks in my spectrum. How can I identify them?
A5: Unidentified peaks in your NMR spectrum are a common issue. These can often be attributed to:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are common contaminants.
-
Grease: Silicon grease from glassware can appear as a broad singlet, typically around 0-1 ppm.
-
Water: Residual water in the sample or deuterated solvent is a frequent impurity. Its chemical shift is highly dependent on the solvent and temperature.
-
Starting Materials or Byproducts: Incomplete reactions or the formation of side products can lead to extra signals. It is always a good practice to compare the spectrum of your product with those of the starting materials.
Q6: How can I confirm the presence of labile protons like -NH or -OH in my thiopyranopyrimidine derivative?
A6: A simple method to confirm the presence of exchangeable protons is a D₂O shake. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peaks corresponding to labile protons will either disappear or significantly decrease in intensity due to proton-deuterium exchange.
Data Presentation: Typical NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in thiopyranopyrimidine and related heterocyclic systems. Please note that these are approximate ranges and can be influenced by substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Thiopyranopyrimidines and Related Heterocycles
| Proton Type | Chemical Shift (ppm) | Notes |
| Pyrimidine-H | 7.5 - 9.0 | The exact position depends on the substitution pattern. Protons adjacent to nitrogen atoms are typically more deshielded. |
| Thiopyran-H (aromatic) | 7.0 - 8.5 | Chemical shifts are influenced by the sulfur atom and any substituents. |
| Thiopyran-CH₂ (aliphatic) | 2.5 - 4.0 | Protons on the saturated part of the thiopyran ring. |
| Substituent Protons (e.g., -CH₃, -OCH₃) | 2.0 - 4.0 | Highly variable depending on the point of attachment and electronic environment. |
| -NH / -NH₂ | 5.0 - 12.0 | Often broad signals, chemical shift is concentration and solvent dependent. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Thiopyranopyrimidines and Related Heterocycles
| Carbon Type | Chemical Shift (ppm) | Notes |
| Pyrimidine-C | 140 - 165 | Carbons in the pyrimidine ring are generally deshielded. |
| Thiopyran-C (aromatic) | 120 - 140 | Chemical shifts are influenced by the sulfur atom. |
| Thiopyran-CH₂ (aliphatic) | 20 - 40 | Carbons in the saturated part of the thiopyran ring. |
| C=O (if present) | 160 - 180 | Carbonyl carbons are significantly deshielded. |
| C-S | 110 - 130 | The carbon directly attached to the sulfur atom. |
Table 3: Common NMR Solvent and Impurity Peaks
| Solvent/Impurity | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| Chloroform (residual) | 7.26 | 77.16 |
| Water | ~1.56 | - |
| Acetone | 2.17 | 30.8, 206.7 |
| Dichloromethane | 5.30 | 54.0 |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | 21.1, 60.5, 14.3, 171.2 |
| Toluene | 2.36 (CH₃), 7.17-7.29 (Ar-H) | 21.4, 125.6, 128.5, 129.3, 138.0 |
| Silicone Grease | ~0.07 | ~1.2 |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified thiopyranopyrimidine compound.
-
Transfer to Vial: Transfer the solid into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may be critical for signal resolution.
-
Dissolve: Mix the sample by vortexing or gentle sonication until the solid is completely dissolved.
-
Filter (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This helps to improve the magnetic field homogeneity.
-
Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol 2: Acquiring a 2D COSY Spectrum
A COSY (Correlation Spectroscopy) experiment is invaluable for identifying proton-proton coupling networks within your molecule.
-
Prepare a Concentrated Sample: Prepare a slightly more concentrated sample than for a standard ¹H NMR (15-20 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio in a reasonable time.
-
Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for the ¹H channel and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (the range of chemical shifts to be observed).
-
Set Up the COSY Experiment:
-
Load the standard COSY pulse sequence from the spectrometer's experiment library.
-
Set the spectral width in both the direct (F2) and indirect (F1) dimensions to encompass all proton signals.
-
Set the number of scans per increment (typically 2-8, depending on sample concentration).
-
Set the number of increments in the F1 dimension (typically 256 or 512).
-
-
Acquire and Process the Data: Start the acquisition. After the experiment is complete, the data will be Fourier transformed in both dimensions to generate the 2D spectrum. Phase the spectrum and set the appropriate contour levels for visualization.
Protocol 3: Acquiring a 2D HSQC Spectrum
An HSQC (Heteronuclear Single Quantum Coherence) experiment is used to determine one-bond correlations between protons and the carbons to which they are directly attached.
-
Sample Preparation: Use the same concentrated sample prepared for the COSY experiment.
-
Tune and Shim: Ensure both the ¹H and ¹³C channels are properly tuned and matched, and the magnetic field is well shimmed.
-
Acquire 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths for both nuclei.
-
Set Up the HSQC Experiment:
-
Load the standard HSQC pulse sequence.
-
Set the spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1).
-
Set the number of scans per increment.
-
Set the number of increments in the F1 dimension.
-
-
Acquire and Process the Data: Acquire the data and process it using the appropriate software. The resulting 2D spectrum will show correlations between directly bonded ¹H and ¹³C nuclei.
Visualization of Troubleshooting Workflow
The following diagrams illustrate logical workflows for troubleshooting common NMR spectral issues.
Caption: General troubleshooting workflow for common NMR spectral issues.
Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.
References
Technical Support Center: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (CAS: 181374-43-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered harmful. The primary hazard statements are:
-
H332: Harmful if inhaled.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended. The compound is potentially sensitive to moisture and air, so exposure to the atmosphere should be minimized.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When working with this solid compound, the following PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Work should be conducted in a chemical fume hood to avoid inhalation of dust.[1]
Q4: In case of accidental exposure, what are the first-aid measures?
A4:
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]
-
If inhaled: Move the person to fresh air. If experiencing respiratory symptoms, call a poison center or doctor.[1]
-
In case of skin contact: Wash off with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete first-aid instructions and have it readily available when working with the compound.
Troubleshooting Guide
Problem: The compound has changed color or appears clumpy upon opening a new vial.
-
Possible Cause: This may indicate degradation due to improper storage or exposure to air and moisture during previous handling or shipping. Dichloropyrimidine derivatives can be sensitive to hydrolysis.
-
Solution: It is recommended to use a fresh, unopened vial of the compound if its integrity is . To prevent this, always store the compound under an inert atmosphere and ensure the container is tightly sealed after each use.
Problem: Poor or no reactivity in a nucleophilic aromatic substitution (SNAr) reaction.
-
Possible Cause 1: Inactive Reagent. The compound may have degraded.
-
Solution 1: Confirm the purity of your starting material. If degradation is suspected, use a fresh batch.
-
Possible Cause 2: Inappropriate Reaction Conditions. The reactivity of dichloropyrimidines in SNAr reactions is highly dependent on the solvent, base, and temperature.
-
Solution 2: Ensure your solvent is anhydrous. Consider a more polar aprotic solvent like DMF or DMSO to enhance reaction rates. The choice of base is also critical; a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used. Gentle heating may be required to drive the reaction to completion.
Problem: Difficulty dissolving the compound.
-
Possible Cause: The chosen solvent may not be appropriate for this compound.
-
Solution: Please refer to the solubility data table below. For stock solutions, consider using solvents like DMSO or DMF. Gentle warming and sonication can aid in dissolution, but be mindful of potential thermal degradation. Always start with a small amount of solvent and incrementally add more.
Data Presentation
Table 1: Estimated Solubility of this compound
Disclaimer: The following solubility data is estimated based on the known properties of structurally similar dichloropyrimidine derivatives. Experimental verification is recommended.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of heterocyclic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Often used as a solvent for reactions involving this type of scaffold. |
| Dichloromethane (DCM) | Moderately Soluble | May require sonication or gentle warming to fully dissolve. |
| Tetrahydrofuran (THF) | Slightly Soluble | Solubility is expected to be limited. |
| Methanol / Ethanol | Slightly Soluble | Polar protic solvents may have limited solvating power for this compound. |
| Water | Insoluble | Expected to have very low solubility in aqueous solutions. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine. Conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
Place this compound (1.0 eq.) into the oven-dried round-bottom flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous DMF via syringe. Stir to dissolve.
-
Add the amine nucleophile (1.0-1.2 eq.) dropwise to the stirred solution.
-
Finally, add DIPEA (1.5-2.0 eq.) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
The reaction can be stirred at room temperature or gently heated (e.g., 50-80 °C) depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualization
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for the air- and moisture-sensitive compound.
References
"solubility problems with 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: this compound is a solid compound with the molecular formula C₇H₆Cl₂N₂S and a molecular weight of approximately 221.11 g/mol . While specific solubility data is limited, its chemical structure, a dichloropyrimidine derivative, suggests it may have low solubility in aqueous solutions and better solubility in certain organic solvents. A related compound, 2,4-Dichloropyrimidine, is reported to be soluble in methanol, chloroform, and ethyl acetate, and partially soluble in water.[1][2][3][4]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility. The drastic change in solvent polarity when moving from a highly organic solvent like DMSO to an aqueous buffer can cause the compound to "crash out" or precipitate. The final concentration in your aqueous buffer likely exceeds the compound's kinetic solubility limit in that specific medium.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A3: Kinetic solubility is the concentration of a compound that can be reached by diluting a concentrated stock solution (usually in DMSO) into an aqueous buffer and observing the point of precipitation over a shorter period. Thermodynamic solubility, on the other hand, is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form over a longer incubation time. For most in vitro high-throughput screening assays, kinetic solubility is the more relevant parameter as it mimics the experimental conditions.[5][6][7]
Q4: Can the purity of my this compound sample affect its solubility?
A4: Yes, impurities in the compound can sometimes affect its solubility characteristics. It is always recommended to use a compound with the highest possible purity for your experiments and to verify the purity if you encounter unexpected solubility issues.
Troubleshooting Guides
Issue: Precipitate Formation in Aqueous Buffers
Question: How can I prevent my compound from precipitating during my experiment?
Answer: Several strategies can be employed to overcome precipitation issues. A systematic approach is often the most effective.
-
Optimize Dilution Method:
-
Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations and subsequent precipitation.
-
Prepare intermediate dilutions in your organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer.
-
-
Lower the Final Concentration:
-
Your target concentration may be above the compound's aqueous solubility limit. Try performing your assay at a lower final concentration. It is crucial to first determine the kinetic solubility of your compound in the specific assay buffer.
-
-
Use a Co-solvent:
-
Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 400) in your final aqueous solution can increase the solubility of your compound. It is important to ensure the co-solvent itself does not interfere with your assay.
-
-
Adjust the pH:
-
For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility. The pyrimidine core of the molecule suggests it has basic properties, and adjusting the pH might alter its ionization state and solubility.
-
-
Employ Solubilizing Excipients:
-
In some cases, the use of surfactants or cyclodextrins can help to increase the apparent solubility of a compound by forming micelles or inclusion complexes. These should be used with caution as they can have their own biological effects.
-
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Water | 25 | |
| PBS (pH 7.4) | 25 | |
| DMSO | 25 | |
| DMF | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Acetonitrile | 25 | |
| Chloroform | 25 |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers
| Aqueous Buffer | Co-solvent (%) | Kinetic Solubility (µM) | Method |
| PBS (pH 7.4) | 1% DMSO | Nephelometry | |
| Cell Culture Medium | 1% DMSO | Nephelometry | |
| PBS (pH 7.4) | 5% Ethanol | Nephelometry | |
| Cell Culture Medium | 5% Ethanol | Nephelometry |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol allows for the high-throughput determination of the kinetic solubility of a compound in an aqueous buffer.[5][8]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well or 384-well clear-bottom plates
-
Nephelometer or plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create Serial Dilutions: In a separate plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Dispense into Assay Plate: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a clear-bottom assay plate.
-
Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of the pre-warmed aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.
-
Incubate and Mix: Mix the plate on a plate shaker for a few minutes and then incubate at the desired temperature (e.g., room temperature or 37°C).
-
Measure Turbidity: Measure the light scattering or absorbance at various time points (e.g., 0, 1, 2, and 4 hours).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity over the incubation period compared to the buffer-only control.
Protocol 2: Sample Preparation for a Kinase Assay with a Poorly Soluble Inhibitor
Given that pyrimidine derivatives are often investigated as kinase inhibitors, this protocol provides a general workflow for preparing a poorly soluble compound for a biochemical kinase assay.
Experimental Workflow for Kinase Assay Sample Preparation
Caption: Workflow for preparing a poorly soluble inhibitor for a kinase assay.
Procedure:
-
High-Concentration Stock: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Intermediate Dilutions: Create a series of intermediate dilutions from the stock solution using 100% DMSO. This allows for the addition of a very small volume to the final assay, minimizing the final DMSO concentration.
-
Addition to Assay: In the kinase assay plate, first add the assay buffer and the kinase enzyme. Then, add a small volume (e.g., 1 µL) of the inhibitor dilutions in DMSO to the respective wells.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) and is consistent across all wells, including the vehicle control.
-
Pre-incubation: Gently mix the plate and pre-incubate the kinase with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature. This allows for the inhibitor to bind to the kinase before the start of the enzymatic reaction.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture.
-
Signal Detection: After the reaction incubation period, stop the reaction and measure the output signal according to the specific kinase assay protocol (e.g., luminescence for ADP-Glo™ or fluorescence for TR-FRET).
References
- 1. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 2. 2,4-Dichloropyrimidine CAS#: 3934-20-1 [m.chemicalbook.com]
- 3. rvrlabs.com [rvrlabs.com]
- 4. indiamart.com [indiamart.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Thiopyranopyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiopyranopyrimidine derivatives. Our aim is to help you diagnose and resolve issues related to impurities, low yields, and purification, enabling you to achieve your synthesis goals with higher efficiency and purity.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
Q1: My thiopyranopyrimidine synthesis is resulting in a low yield with a significant amount of unreacted starting materials. What are the potential causes and how can I improve the conversion?
A1: Low conversion in thiopyranopyrimidine synthesis can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. For reusable catalysts, regeneration may be necessary. If using a Brønsted acid like HCl, verify its concentration. Screening different catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts, can also identify a more effective option for your specific substrates.[1][2]
-
Reaction Temperature and Time: The reaction may require a higher temperature to overcome the activation energy or a longer duration for completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solvent Selection: The solvent plays a critical role in reactant solubility and reaction rate. Polar solvents are generally preferred for these types of reactions.[2] Consider screening solvents such as ethanol, acetonitrile, or DMF. In some cases, solvent-free conditions at an elevated temperature can significantly improve yields.[1]
-
Purity of Starting Materials: Impurities in your starting materials (aldehyde, active methylene compound, thiouracil derivative) can inhibit the reaction or lead to side products. Ensure all reagents are of high purity before starting the reaction.[1][2]
-
Atmosphere Control: Some reagents and intermediates in heterocyclic synthesis can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.[3]
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Impurities
Q2: My reaction produces the desired thiopyranopyrimidine, but I'm observing significant impurities that are difficult to separate. What are these likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge in multicomponent reactions used for synthesizing heterocyclic systems like thiopyranopyrimidines. Below are some potential impurities and strategies to mitigate their formation:
-
Hantzsch-type Dihydropyridine Byproducts: In some cases, a competing reaction pathway can lead to the formation of a dihydropyridine derivative instead of the desired pyrimidine-fused product. This is more common when ammonia is present, which can arise from the decomposition of urea or thiourea at high temperatures.
-
Solution: Carefully control the reaction temperature to avoid decomposition of the urea/thiourea component. The order of reagent addition can also be crucial; sometimes, adding the thiourea last can minimize this side reaction.[1]
-
-
Aldol Condensation Products: Self-condensation of the aldehyde or the active methylene compound can occur, leading to undesired oligomeric impurities.
-
Solution: This is often promoted by strong basic or acidic conditions. Using a milder catalyst or adjusting the pH of the reaction mixture can help to suppress these side reactions.
-
-
Uncyclized Intermediates: The reaction may stall after the initial condensation steps, leaving linear, uncyclized intermediates in the final mixture.
-
Solution: This often points to insufficient activation for the final ring-closing step. Increasing the reaction temperature, extending the reaction time, or using a more effective catalyst for cyclization can drive the reaction to completion.[1]
-
-
Oxidized Byproducts: The thiopyran ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, particularly if the reaction is exposed to air at high temperatures for extended periods.
-
Solution: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation.[3]
-
dot
Caption: Potential side reaction pathways.
Purification Strategies
Q3: I am struggling with the purification of my crude thiopyranopyrimidine product. What are the most effective purification techniques?
A3: The purification of thiopyranopyrimidine derivatives can be challenging due to their often polar nature and the presence of structurally similar impurities. A combination of techniques is often most effective.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature, while impurities remain in solution.
| Common Solvents for Recrystallization | Tips for Solvent Selection |
| Ethanol | Test small batches with a range of solvents. |
| Acetone | A solvent pair (e.g., ethanol/water, ethyl acetate/hexane) can be effective. |
| 1,4-Dioxane | The ideal solvent will dissolve the compound when hot but yield crystals upon cooling. |
| Ethyl Acetate/Hexane | If the product "oils out," try a higher boiling point solvent or a more dilute solution. |
Column Chromatography
For complex mixtures or when recrystallization is ineffective, column chromatography over silica gel is the method of choice.
| Parameter | Recommendation |
| Stationary Phase | Silica gel is most common. For very polar compounds, alumina may be an alternative. |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone). The ratio is optimized using TLC to achieve an Rf value of 0.2-0.4 for the desired product.[4] For highly polar compounds, a small percentage of methanol in dichloromethane can be effective. |
| Sample Loading | Dissolve the crude product in a minimal amount of the eluent. For poorly soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.[4] |
| Fraction Collection | Collect small fractions and monitor their composition by TLC to isolate the pure product. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.[5][6]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that provides good separation of your desired product from impurities on a TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions continuously.
-
Fraction Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiopyranopyrimidine.[4][5]
Data Presentation: Catalyst Comparison
The choice of catalyst can significantly impact the yield and reaction time of thiopyranopyrimidine synthesis. Below is a summary of how different catalyst types can perform in related pyrimidine syntheses, which can serve as a starting point for optimization.
| Catalyst Type | Typical Loading (mol%) | Relative Reaction Time | Typical Yield Range (%) | Notes |
| Brønsted Acid (e.g., HCl) | 10-20 | Moderate to Long | 60-85 | Can sometimes lead to side reactions. |
| Lewis Acid (e.g., FeCl₃, InCl₃) | 1-10 | Short to Moderate | 85-95 | Generally high yielding and efficient. |
| Organocatalyst (e.g., Proline) | 10-20 | Moderate | 75-90 | Often milder reaction conditions. |
| Heterogeneous Catalyst (e.g., Zeolites) | 5-15 (w/w%) | Moderate to Long | 80-95 | Reusable and environmentally friendly. |
Note: This data is illustrative and based on general trends in pyrimidine synthesis. Optimal conditions will vary depending on the specific substrates.
dot
Caption: General purification and analysis workflow.
References
Validation & Comparative
A Comparative Guide to the Activity of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of derivatives of the core scaffold 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine with alternative kinase inhibitors. The focus is on the validation of their activity as potential anticancer agents, with supporting experimental data and detailed protocols. While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, notably the mTOR and EGFR pathways.
I. Performance Comparison of Kinase Inhibitors
The inhibitory activity of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for derivatives of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine and alternative kinase inhibitors against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Compound 7e | mTOR | 0.80 ± 0.15[1] | H460 (Lung) | 7.43 ± 1.45[1] |
| PC-3 (Prostate) | 11.90 ± 0.94[1] | |||
| BMCL-200908069-1 | mTOR | 1.37 ± 0.07[1] | H460 (Lung) | 9.52 ± 0.29[1] |
| PC-3 (Prostate) | 16.27 ± 0.54[1] |
Table 2: Inhibitory Activity of Alternative Kinase Inhibitors
| Compound Scaffold | Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 | 0.23 ± 0.03[2] | HCT-116 (Colon) | 2.80 ± 0.16[2] |
| HepG2 (Liver) | 4.10 ± 0.45[2] | ||||
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003[3] | MCF-7 (Breast) | 0.045[3] |
| HCT-116 (Colon) | 0.006[3] | ||||
| HepG-2 (Liver) | 0.048[3] | ||||
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007[3] | MCF-7 (Breast) | 0.046[3] |
| HCT-116 (Colon) | 0.007[3] | ||||
| HepG-2 (Liver) | 0.048[3] | ||||
| Pyrazolo[3,4-d]pyrimidine | SI306 (Src inhibitor) | - | - | GIN8 (Glioblastoma) | 11.2[4] |
| GIN28 (Glioblastoma) | 7.7[4] | ||||
| GCE28 (Glioblastoma) | 7.2[4] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the activity of the compared compounds.
A. Synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives[5]
This protocol describes a general procedure for the synthesis of derivatives of the target scaffold.
-
Starting Material: The synthesis begins with methyl 3,3'-thiodipropionate.
-
Cyclization: The starting material undergoes cyclization to form the thiopyrano ring system.
-
Chlorination: The pyrimidine ring is chlorinated to introduce reactive sites.
-
Substitution with Morpholine: The chloro groups are substituted with morpholine.
-
Suzuki Coupling: A final Suzuki coupling reaction is used to introduce various aryl groups at the 2-position of the pyrimidine ring.
-
Purification and Characterization: The final products are purified by chromatography and characterized by ¹H NMR and mass spectrometry. For example, for N-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-4-(3-fluorophenyl)pyridine amide (11b), the ESI-MS showed a [M + H] m/z of 528.1.[5]
B. In Vitro mTOR Kinase Assay[6][7]
This assay directly measures the inhibition of mTOR kinase activity.
-
Reaction Setup: Inactive p70S6K protein (1 µg) is used as a substrate for the kinase reaction with 250 ng of active mTOR (amino acids 1362-end).
-
Kinase Buffer: Reactions are carried out in a 1x kinase buffer containing 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂, and 5 mM MnCl₂.[6]
-
ATP and Incubation: The reaction is initiated by the addition of 100 µM ATP and incubated at 30°C for 30 minutes.[6]
-
Reaction Termination and Detection: The reaction is stopped, and the proteins are detected by Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-p70S6K).
C. In Vitro EGFR Kinase Assay[8][9]
This assay determines the inhibitory potency of compounds against EGFR.
-
Enzyme and Substrate Preparation: 10X stocks of EGFR-WT and a Y12-Sox conjugated peptide substrate are prepared in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[7]
-
Pre-incubation: 5 µL of the enzyme is pre-incubated in a 384-well plate for 30 minutes at 27°C with the test compound.[7]
-
Reaction Initiation: The kinase reaction is started by adding 45 µL of a mix containing ATP and the Y12-Sox peptide substrate.[7]
-
Data Acquisition: The reaction progress is monitored by measuring fluorescence at λex360/λem485 every 71 seconds for 30-120 minutes.[7]
-
Data Analysis: The initial velocity of the reaction is determined from the slope of the fluorescence versus time plot. These velocities are then plotted against inhibitor concentration to calculate the IC50 value.[7]
D. MTT Cell Viability Assay[10][11]
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 1,000-10,000 cells/well and incubated overnight.[8]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured at 490 nm or 590 nm using a microplate reader.[8][9]
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability, and the IC50 is determined by plotting cell viability against the logarithm of the compound concentration.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed compounds and a typical workflow for evaluating kinase inhibitors.
Caption: mTOR signaling pathway and the inhibitory action of thiopyrano[4,3-d]pyrimidine derivatives.
Caption: EGFR signaling pathway and the inhibitory action of thiapyran-pyrimidine derivatives.
Caption: General workflow for the validation of kinase inhibitor activity.
References
- 1. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of derivatives of the novel scaffold 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine against other established inhibitors targeting key signaling pathways in cancer biology. The information presented herein is intended to facilitate research and development efforts in the field of kinase inhibitor discovery.
Introduction
The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. Derivatives of this compound have demonstrated significant inhibitory activity against critical enzymes in cell signaling pathways, including mTOR, PI3K, and EGFR, which are frequently dysregulated in various cancers. This guide offers a comparative overview of the performance of these derivatives alongside well-established inhibitors, supported by experimental data and detailed protocols.
Performance Comparison: Inhibitory Activities
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various thiopyrano[4,3-d]pyrimidine derivatives and other known inhibitors against mTOR, PI3K, and EGFR kinases, as well as their anti-proliferative effects on different cancer cell lines.
mTOR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Thiopyranopyrimidine Derivative 1 | mTOR | 800 | H460 (Lung) | 7,430 |
| PC-3 (Prostate) | 11,900 | |||
| Rapamycin | mTORC1 | ~1 | Various | Various |
| Torin 1 | mTOR | 3 | Various | Various |
| AZD8055 | mTOR | 0.13 | U87MG (Glioblastoma) | 100 |
PI3K Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Thiopyranopyrimidine Derivative 2 | PI3Kα | 6,720 | A549 (Lung) | 520 |
| PC-3 (Prostate) | 1,410 | |||
| MCF-7 (Breast) | 4,820 | |||
| Wortmannin | Pan-PI3K | 1-10 | Various | Various |
| Buparlisib (BKM120) | Pan-PI3K | 52 (p110α) | Various | Various |
| Alpelisib (BYL719) | PI3Kα | 5 | Various | Various |
EGFR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Thiopyranopyrimidine Derivative 3 | EGFR (T790M/L858R) | - | H1975 (Lung) | <100 |
| Gefitinib | EGFR (WT) | 15.5 | A431 (Epidermoid) | 80 |
| Erlotinib | EGFR (WT) | 2 | NCI-H358 (Lung) | 1,000 |
| Osimertinib | EGFR (T790M) | 1 | H1975 (Lung) | 10-100 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor testing.
Comparative Efficacy of 2,4-Disubstituted-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Analogues as Dual PI3Kα/mTOR Inhibitors
A detailed analysis of novel thiopyranopyrimidine derivatives reveals potent anti-cancer activity through dual inhibition of the PI3K/Akt/mTOR signaling pathway. This guide provides a comparative assessment of their biological efficacy, supported by comprehensive experimental data and methodologies, to inform researchers and drug development professionals in the field of oncology.
A series of novel 2,4-disubstituted-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine analogues have been synthesized and evaluated for their potential as anti-cancer agents. These compounds were designed as dual inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR), two key kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The core structure, 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, serves as a versatile scaffold for the development of these potent inhibitors.
Comparative Analysis of Biological Activity
The synthesized analogues have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). Furthermore, select compounds exhibited potent inhibitory activity against PI3Kα and mTOR kinases. The biological efficacy of these analogues is summarized in the tables below, with comparisons to a known PI3K inhibitor, GDC-0941, where applicable.
Cytotoxicity Data (IC50, μM)
| Compound | A549 | PC-3 | MCF-7 |
| Series 1: Aryl Urea Derivatives | |||
| 9 | >50 | >50 | >50 |
| 10 | 2.53 ± 0.15 | 4.68 ± 0.21 | 10.36 ± 0.52 |
| 11 | 0.52 ± 0.10 | 1.41 ± 0.10 | 4.82 ± 0.24 |
| ... | ... | ... | ... |
| Series 2: Phenylpyridine/Phenylpyrimidine-Carboxamide Derivatives | |||
| 11a | 15.32 ± 1.21 | 18.94 ± 1.53 | 25.47 ± 2.11 |
| 11b | 10.25 ± 0.89 | 12.41 ± 1.02 | 18.63 ± 1.45 |
| ... | ... | ... | ... |
| GDC-0941 | 0.45 ± 0.05 | 0.62 ± 0.07 | 0.38 ± 0.04 |
Note: The tables are populated with representative data from the cited literature. For a complete list of analogues and their activities, please refer to the source publications.
Kinase Inhibitory Activity (IC50, μM)
| Compound | PI3Kα | mTOR |
| 10 | 10.24 ± 0.51 | 2.15 ± 0.18 |
| 11 | 6.72 ± 0.30 | 0.94 ± 0.10 |
| 24 | 5.28 ± 0.25 | 1.56 ± 0.12 |
| 27 | 8.15 ± 0.42 | 3.27 ± 0.25 |
| GDC-0941 | 0.019 ± 0.002 | - |
Structure-Activity Relationship (SAR)
The extensive evaluation of these analogues has provided valuable insights into their structure-activity relationships. Key findings indicate that the introduction of an aryl urea or a phenylpyridine-carboxamide scaffold at the 2-position of the thiopyranopyrimidine core is crucial for their anti-proliferative and kinase inhibitory activities.[1][2] Furthermore, substitutions on the aryl ring have a significant impact on potency, with certain electron-withdrawing groups enhancing the biological effect.[1]
Experimental Protocols
To ensure the reproducibility of the presented findings, detailed experimental methodologies for the key biological assays are provided below.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the thiopyranopyrimidine analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, PC-3, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα and mTOR was evaluated using a kinase assay kit, such as the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The kinase reaction was initiated by mixing the respective kinase (PI3Kα or mTOR), the test compound at various concentrations, and the appropriate substrate in a reaction buffer.
-
ATP Addition: The reaction was started by the addition of ATP.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: After incubation, a reagent was added to terminate the kinase reaction and deplete the remaining ATP. A second reagent was then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence intensity was measured using a plate-reading luminometer.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Drug Discovery and Evaluation Workflow.
Conclusion
The 2,4-disubstituted-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine analogues represent a promising class of dual PI3Kα/mTOR inhibitors with potent anti-cancer activity. The comprehensive data presented in this guide highlights their potential for further development as therapeutic agents. The detailed experimental protocols and workflow visualizations provide a valuable resource for researchers in the field to build upon these findings and accelerate the discovery of novel cancer therapies.
References
- 1. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thiopyranopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiopyranopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the performance of various thiopyranopyrimidine and related thienopyrimidine derivatives, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.
Anticancer Activity: Targeting Kinase Signaling
Thiopyranopyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected thiopyranopyrimidine and thienopyrimidine derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Thiopyranopyrimidine and Thienopyrimidine Derivatives
| Compound | Derivative Type | A549 (Lung) | H1975 (Lung) | HepG-2 (Liver) | MCF-7 (Breast) | Reference |
| 13a | Thiapyran-pyrimidine | ~10 | ~10 | - | - | [1] |
| 22g | Thienopyrimidine | 6.67 | - | - | - | [2] |
| 25 | Thienopyrimidinone | - | - | - | 2.95 | [3] |
| 3e | Dihydropyrimidin-2-thiol | Complete cell death | - | - | Complete cell death | [4] |
| Compound 3 | Thiophene | - | - | - | 40.68 | [3] |
| Compound 13 | Thienopyrimidine | - | - | - | 34.04 | [3] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used. Direct comparison between different studies should be made with caution.
Table 2: Kinase Inhibitory Activity (IC50) of Thiopyranopyrimidine and Thienopyrimidine Derivatives
| Compound | Target Kinase | IC50 | Reference |
| 13a | EGFRT790M/L858R | Excellent Activity | [1] |
| 21b | VEGFR-2 | 33.4 nM | [2] |
| 21c | VEGFR-2 | 47.0 nM | [2] |
| 21e | VEGFR-2 | 21 nM | [2] |
| 25 | EGFR | 0.059 µM | [3] |
| 25 | FGFR | 0.029 µM | [3] |
| 3a | VEGFR-2 | 386.4 nM | [4] |
| 3e | VEGFR-2 | 198.7 nM | [4] |
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence anticancer activity. For instance, in a series of thienopyrimidine derivatives, the presence of a 3,4-dichloro substitution resulted in potent activity against various cancer cell lines.[2]
-
Fusion of the Thiopyran/Thiophene Ring: The fusion of a thiophene or thiopyran ring to the pyrimidine core is a key structural feature for potent kinase inhibition.[2]
-
Side Chains: The nature of the side chains attached to the core structure plays a crucial role. For example, in a series of thienopyrimidinone hybrids, specific substitutions led to potent dual inhibition of EGFR and FGFR.[3] Molecular docking studies have shown that these derivatives can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases.[3][5]
Antimicrobial Activity
Certain thiopyranopyrimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiopyranopyrimidine and thienopyrimidine derivatives against various microorganisms.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Thiopyranopyrimidine and Thienopyrimidine Derivatives
| Compound | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| 4 | Thienopyrimidine | +++ | +++ | +++ | - | +++ | [6] |
| 6 | Thienopyrimidine | +++ | +++ | +++ | - | +++ | [6] |
| 10 | Arylidine Thienopyrimidine | ++ | ++ | ++ | - | ++ | [6] |
| 3d | Pyrimidine-5-carbonitrile | Significant | - | - | - | - | [7] |
| 4b | Pyrimidine-5-carbonitrile | Significant | - | - | - | - | [7] |
| 4e | Pyrimidine-5-carbonitrile | - | - | ++ (vs. E. aerogenes) | - | - | [7] |
Note: Activity levels are indicated as +++ (highly active), ++ (moderately active), and - (inactive/not reported) based on the source. MIC values can vary based on the specific strain and testing methodology.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Substituents on the Core: The antimicrobial spectrum and potency are heavily influenced by the substituents on the thiopyranopyrimidine backbone. For instance, certain substituted thienopyrimidine derivatives showed high activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]
-
Arylidine Moiety: The introduction of an arylidine group at certain positions can enhance antimicrobial activity.[6]
-
Halogenation: In some related fused pyrimidine systems, halogen substitutions, particularly bromo or iodo groups on a benzylamine substituent, were found to be crucial for potent activity against Staphylococcus aureus.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Dilute the recombinant kinase (e.g., EGFR, VEGFR-2) to the desired concentration in the kinase buffer.
-
Prepare a substrate solution containing a suitable peptide substrate and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the kinase buffer.
-
-
Assay Procedure:
-
Pre-incubate the kinase with the test compound dilutions in a 384-well plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable sigmoidal dose-response model.[5]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism.
-
-
Serial Dilution of Compounds:
-
Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by thiopyranopyrimidine derivatives and a typical experimental workflow for their evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of thiopyranopyrimidine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiopyranopyrimidine derivatives.
Caption: A typical experimental workflow for the evaluation of thiopyranopyrimidine derivatives.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antitumor and antimicrobial testing of some new thiopyrimidine analogues. | Semantic Scholar [semanticscholar.org]
- 8. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Research Data for 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
A comprehensive review of scientific literature and databases reveals a notable absence of published in vitro or in vivo studies specifically investigating the biological activity of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (CAS Number: 181374-43-6). While this compound is available from various chemical suppliers and is listed in chemical databases such as PubChem, these sources primarily provide predicted physicochemical properties and hazard information rather than experimental biological data.[1]
Consequently, a direct comparison guide of its in vitro and in vivo performance, as requested, cannot be compiled at this time.
Alternative Analysis: In Vitro Studies of Structurally Related Thiopyrano[4,3-d]pyrimidine Derivatives
To provide relevant insights for researchers interested in this chemical scaffold, this guide presents a comparative analysis of a closely related class of compounds: 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives . These derivatives, which share the same core ring system, have been synthesized and evaluated as potential anticancer agents, specifically as inhibitors of the PI3K/AKT/mTOR signaling pathway.[2][3]
Overview of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as PI3K Inhibitors
The PI3K/AKT/mTOR signaling cascade is a critical pathway that is frequently overactive in various cancers, making it a prime target for drug development.[2] Researchers have designed and synthesized derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine with the aim of inhibiting phosphoinositide 3-kinase (PI3K), a key enzyme in this pathway.[2][3] The following sections summarize the in vitro data from these studies.
Data Presentation: In Vitro Cytotoxicity and Kinase Activity
The antitumor activity of these compounds was initially assessed through in vitro cytotoxicity assays against several human cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives [2][3]
| Compound ID | Modification | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 11a | Phenylpyridine-carboxamide | >40 | >40 | >40 |
| 11b | 3-Fluorophenylpyridine-carboxamide | 21.43 | 35.86 | 30.12 |
| 11c | 4-Fluorophenylpyridine-carboxamide | 15.35 | 20.13 | 18.65 |
| 11d | 4-Chlorophenylpyridine-carboxamide | 10.26 | 12.38 | 13.47 |
| 11e | 4-Methylphenylpyridine-carboxamide | 18.92 | 22.45 | 20.18 |
Note: The compound IDs are as referenced in the source literature. A lower IC50 value indicates higher potency.
Following the initial cytotoxicity screening, promising compounds were further evaluated for their direct inhibitory activity against the target enzyme, PI3Kα.
Table 2: In Vitro PI3Kα Kinase Inhibitory Activity [2]
| Compound ID | PI3Kα IC50 (µM) |
| 11d | 0.89 |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human lung cancer (A549), human prostate cancer (PC-3), and human breast cancer (MCF-7) cell lines were used.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
-
2. In Vitro PI3Kα Kinase Assay
-
Methodology: A homogenous time-resolved fluorescence (HTRF) assay was employed to measure the kinase activity of PI3Kα.
-
Procedure:
-
The PI3Kα enzyme, substrate (e.g., PIP2), and ATP were incubated with the test compounds in a reaction buffer.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
A detection mixture containing a fluorescently labeled antibody that specifically recognizes the product of the kinase reaction (e.g., PIP3) was added.
-
After an incubation period, the fluorescence was measured at two different wavelengths to determine the HTRF ratio.
-
The IC50 values were determined by plotting the HTRF ratio against the compound concentration.
-
Mandatory Visualizations
Caption: Workflow for the in vitro evaluation of thiopyrano[4,3-d]pyrimidine derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the compounds.
References
- 1. This compound | C7H6Cl2N2S | CID 15895119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is a heterocyclic compound that serves as a scaffold for the development of various kinase inhibitors. While derivatives of this compound have been investigated as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cell cycle regulation, proliferation, and cancer, the specific biological targets and the cross-reactivity profile of the parent compound are not extensively documented in public literature.[1][2][3][4] Understanding the cross-reactivity of a compound is paramount in drug discovery to assess its selectivity, predict potential off-target effects, and ensure therapeutic safety and efficacy.
This guide provides a comprehensive overview of established experimental protocols for determining the cross-reactivity of this compound and its analogs. It is designed to equip researchers with the necessary methodologies to profile their compounds, even in the absence of pre-existing public data. The guide details procedures for broad-panel kinase screening, target engagement confirmation in a cellular context, and specific enzymatic assays, along with examples of how to present the resulting data.
Hypothetical Cross-Reactivity Profile
To illustrate how data on cross-reactivity is typically presented, the following tables summarize hypothetical results for this compound and two common alternative kinase inhibitors.
Disclaimer: The following data is purely illustrative to demonstrate data presentation and is not based on experimental results for this compound.
Table 1: Kinome-Wide Cross-Reactivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Staurosporine (Alternative 1) | Dasatinib (Alternative 2) |
| PI3Kα | 85 | 98 | 30 |
| PI3Kβ | 78 | 95 | 25 |
| PI3Kδ | 82 | 96 | 28 |
| PI3Kγ | 75 | 94 | 22 |
| mTOR | 65 | 92 | 15 |
| AKT1 | 40 | 88 | 10 |
| ABL1 | 15 | 99 | 95 |
| SRC | 20 | 97 | 92 |
| LCK | 18 | 96 | 90 |
| EGFR | 10 | 75 | 40 |
Table 2: Biochemical IC50 Values for Selected Kinases
| Kinase Target | This compound (nM) | Staurosporine (Alternative 1) (nM) | Dasatinib (Alternative 2) (nM) |
| PI3Kα | 50 | 5 | 5000 |
| mTOR | 250 | 20 | >10000 |
| ABL1 | >10000 | 7 | 1 |
| SRC | >10000 | 6 | 0.8 |
Experimental Protocols
To generate the kind of data presented above, a combination of screening and targeted assays is employed. Below are detailed protocols for key experiments.
Protocol 1: Kinome-Wide Profiling using KINOMEscan®
This method provides a broad assessment of a compound's interaction with a large panel of kinases.
Principle:
The KINOMEscan® assay is a competitive binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a primary screen, a concentration of 100 µM is typically used.
-
Assay Execution: The KINOMEscan® service (e.g., from Eurofins Discovery) is typically used for this assay. The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound to the immobilized ligand in the presence of DMSO only. A lower "% of Control" value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is <10% or <35% of control.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This assay confirms target engagement within a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Principle:
When a ligand binds to its target protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Procedure:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/AKT/mTOR pathway) to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein (e.g., PI3Kα) in the soluble fraction using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates target stabilization.
Protocol 3: LanthaScreen® Eu Kinase Binding Assay
This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay used to quantify the binding affinity of a compound to a kinase.
Principle:
The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, FRET occurs. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, tracer, and a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions, followed by the kinase/antibody mixture.
-
Initiation of Binding: Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 4: In Vitro Kinase Activity Assay for IC50 Determination
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle:
The activity of a kinase is measured by its ability to phosphorylate a substrate. The assay quantifies the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity at various compound concentrations.
Procedure:
-
Reaction Setup: In a 96-well plate, add the purified kinase, the substrate, and a serial dilution of this compound in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and detect the signal. The detection method can vary, for example, using a phosphospecific antibody in an ELISA format or a luminescence-based assay like ADP-Glo™ that measures ATP consumption.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[5][6]
Visualizations
To further aid in the conceptualization of these experimental processes and their biological context, the following diagrams are provided.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
A Comparative Spectroscopic Analysis of Fused Pyrimidine Isomers: Thiopyranopyrimidines and their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for two distinct fused pyrimidine heterocyclic systems: a pyrimido[1,2-a]pyrimidine and a pyrano[2,3-d]pyrimidine derivative. While not strict isomers, their structural analogy offers valuable insights into how subtle changes in ring fusion and heteroatom composition are reflected in their spectral fingerprints. The experimental data presented herein is crucial for the unambiguous identification and characterization of these and related compounds in drug discovery and development.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 4-imino-6,8-dimethyl-2-(methylthio)-4H-pyrimido[1,2-a]pyrimidine-3-carbonitrile and a representative 7-amino-pyrano[2,3-d]pyrimidine-2,4-dione derivative.
| Spectroscopic Technique | 4-imino-6,8-dimethyl-2-(methylthio)-4H-pyrimido[1,2-a]pyrimidine-3-carbonitrile | 7-Amino-6-cyano-5-(aryl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones |
| Infrared (IR) Spectroscopy (cm⁻¹) | Characterized by specific vibrational frequencies confirming its structure. | 3411 & 3320 (NH₂), 2961 & 2740 (CN), 1733 & 1700 (C=O)[1] |
| ¹H-NMR Spectroscopy (δ, ppm) | Characterized by various spectroscopic techniques including NMR.[2] | 2.47 (s, 3H, CH₃), 4.13 (s, 1H, CH), 6.95-7.17 (m, 6H, ArH & NH₂), 11.09 (s, 1H, NH), 12.00 (s, 1H, NH)[1] |
| ¹³C-NMR Spectroscopy (δ, ppm) | Characterized by various spectroscopic techniques including NMR.[2] | Data not explicitly provided in the abstract. |
| Mass Spectrometry (m/z) | Confirmed by mass spectrometry.[2] | 296 (M⁺), 285, 149 (100) for the 3-methylphenyl derivative.[1] |
Experimental Protocols
The methodologies outlined below are representative of the standard procedures used for the spectroscopic analysis of the compared heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : NMR spectra are typically recorded on a Bruker Avance DPX, 250 MHz[1] or a 500 MHz spectrometer[3].
-
Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
¹H-NMR Spectroscopy : The ¹H-NMR spectra are recorded to determine the chemical environment of the protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
-
¹³C-NMR Spectroscopy : The ¹³C-NMR spectra are recorded to identify the carbon framework of the molecule.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on an FT-IR spectrometer.
-
Sample Preparation : Samples are typically prepared as KBr pellets.
-
Data Acquisition : The spectra are recorded in the 4000-400 cm⁻¹ range to identify the characteristic vibrational frequencies of the functional groups present in the molecules.
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra are obtained using an Agilent LC-MSD Trap XCT or a similar instrument.
-
Ionization Method : Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern are analyzed to confirm the molecular weight and structural features of the compound.
Synthetic Pathway Visualization
The following diagram illustrates a general synthetic route for the preparation of pyrano[2,3-d]pyrimidine dione derivatives, showcasing a typical multicomponent reaction strategy employed in the synthesis of such heterocyclic systems.
Caption: Synthetic pathway for pyrano[2,3-d]pyrimidine diones.
References
Comparative Guide to Purity Confirmation of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for confirming the purity of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Methods
The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination of pyrimidine derivatives, with commercial suppliers often reporting a purity of >95% or 97% for this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis provide valuable structural and compositional information, respectively, which can corroborate purity data.
| Analytical Method | Principle | Information Provided | Common Purity Levels Reported | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity (% area), detection of impurities. | >95%[1] | High sensitivity, high resolution, quantitative. | Requires a reference standard for absolute quantification, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with different chemical shifts. | - | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to HPLC, may not detect co-eluting impurities. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified. | Percentage composition of C, H, N, S. | - | Confirms the elemental composition of the bulk sample. | Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight confirmation of the main peak and impurities. | - | High selectivity and sensitivity, provides molecular weight information. | Response factors can vary significantly between compounds, making accurate quantification challenging without standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the purity determination of this compound by reversed-phase HPLC. Optimization may be required based on the specific instrument and column used.
Objective: To determine the purity of this compound and to separate it from potential synthesis-related impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Methanol (for sample dissolution)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in Methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum for structural confirmation.
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
-
Instrument Setup and Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
-
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, S) of the sample.
Procedure: A precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified using a thermal conductivity detector. The measured percentages of each element are then compared to the theoretical values calculated from the molecular formula (C₇H₆Cl₂N₂S).
Potential Impurities
The synthesis of this compound may result in several potential impurities. These can include unreacted starting materials, byproducts from side reactions, or degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can also help to identify potential degradation products and establish a stability-indicating method.[2]
Visualizing the Purity Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the purity of a synthesized batch of this compound.
Caption: Workflow for purity confirmation of the target compound.
By employing a combination of these analytical techniques and following structured experimental protocols, researchers can confidently confirm the purity of this compound, ensuring the reliability of subsequent biological and pharmacological studies.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as Kinase Inhibitors
The heterocyclic scaffold of 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine has emerged as a versatile building block in medicinal chemistry, particularly in the development of novel anticancer agents. Researchers have synthesized numerous derivatives, primarily targeting key enzymes in cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. This guide provides a comparative analysis of the biological activity of these derivatives, supported by experimental data from peer-reviewed studies.
Overview of Biological Activity
Derivatives of the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core have demonstrated significant potential as inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both crucial components of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway's abnormal activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Modifications at the 2- and 4-positions of the pyrimidine ring have led to the discovery of potent and selective inhibitors with cytotoxic activity against various cancer cell lines.
Comparative Performance Data
The following tables summarize the in vitro efficacy of various 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives against specific kinase targets and cancer cell lines.
Table 1: Inhibitory Activity against mTOR and PI3Kα Kinases
| Compound | Modification | mTOR IC50 (μM) | PI3Kα IC50 (μM) | Reference |
| 7e | 4-morpholino, 2-(substituted hydrazono) | 0.80 ± 0.15 | - | [3][4] |
| 11 | 4-morpholino, 2-(aryl urea) | 0.94 ± 0.10 | 6.72 ± 0.30 | [5] |
| 8d | 4-morpholino, pyrazoline moiety | - | Moderate Inhibition | [1] |
| BMCL-200908069-1 | Lead Compound | 1.37 ± 0.07 | - | [3][4] |
Table 2: Cytotoxicity against Human Cancer Cell Lines (IC50 in μM)
| Compound | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | H460 (Lung) | HepG2 (Liver) | Reference |
| 7e | - | 11.90 ± 0.94 | - | 7.43 ± 1.45 | - | [3][4] |
| 11 | 0.52 ± 0.10 | 1.41 ± 0.10 | 4.82 ± 0.24 | - | - | [5] |
| 8d | 6.02 - 10.27 | 6.02 - 10.27 | 6.02 - 10.27 | - | 6.02 - 10.27 | [1] |
| BMCL-200908069-1 | - | 16.27 ± 0.54 | - | 9.52 ± 0.29 | - | [3][4] |
| Compound 1 | - | - | - | 39.6% inhibition at 10µM | - | [6] |
Key Signaling Pathway
The primary mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling cascade.[2] This pathway is critical for regulating cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
A general workflow for the synthesis and evaluation of these compounds is outlined below.
Caption: General workflow for synthesis and biological evaluation.
The core scaffold, this compound, is typically synthesized and then used as a reactive intermediate for further diversification.[2][7] A common procedure involves reacting the corresponding dihydroxypyrimidine precursor with phosphoryl chloride (POCl₃) in the presence of a base like N,N-dimethylaniline.[7]
The inhibitory activity of the synthesized compounds against specific kinases such as PI3Kα and mTOR is determined using in vitro kinase assays. A representative protocol is the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Omnia® Assay, which is a continuous-read kinase assay used to measure the potency of compounds.[8][9] For PI3K/mTOR assays, the general principle involves incubating the purified enzyme with the test compound and a substrate (like ATP), and then measuring the enzyme's activity, often through luminescence or fluorescence-based methods.
The cytotoxicity of the compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[1]
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., A549, PC-3, MCF-7, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Structure-Activity Relationship (SAR) Insights
Studies have revealed several key structure-activity relationships for this class of compounds:
-
The introduction of a morpholino group at the 4-position is a common feature in many active derivatives.[3][5][10]
-
The nature of the substituent at the 2-position significantly influences the antitumor activity. For instance, aryl urea scaffolds have been shown to have a substantial impact on potency.[5]
-
Substitutions on the aryl ring of the side chain also play a critical role. Electron-withdrawing groups like -Cl and -F on the benzene ring at the C-4 position have been associated with better activity compared to electron-donating groups.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine|RUO|Building Block [benchchem.com]
- 3. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 4. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone | Atlantis Press [atlantis-press.com]
- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 8. data.epo.org [data.epo.org]
- 9. WO2016044463A2 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlorinated Heterocyclic Compounds in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key dichlorinated heterocyclic compounds, focusing on their physicochemical properties, reactivity in common cross-coupling reactions, and implications for drug discovery. The introduction of two chlorine atoms onto a heterocyclic core significantly modulates the molecule's electronic properties, metabolic stability, and binding affinity, making these scaffolds valuable building blocks in medicinal chemistry.[1][2] This analysis is supported by experimental data and detailed protocols to aid in research and development.
Comparative Physicochemical Properties
The position of chlorine atoms on the heterocyclic ring profoundly influences the compound's physical properties. Dichlorination generally increases molecular weight, melting point, and lipophilicity (logP), which can affect solubility and membrane permeability.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (octanol/water) |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 83-86[3] | 1.55 (estimate)[3] |
| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 64-66 | 2.19 (experimental) |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98[4] | 59-61 | 1.30 (estimate) |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 65-67 | 1.04 (experimental)[5] |
| 6,7-Dichloro-5,8-quinolinedione | C₉H₃Cl₂NO₂ | 228.03 | 225-227 | 1.78 (estimate) |
Note: logP values can vary based on the estimation method or experimental conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Dichlorinated heterocycles are versatile substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for constructing the complex molecules used in drug discovery. The differential reactivity of the C-Cl bonds often allows for selective functionalization.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In dichlorinated pyrimidines, the C4 position is generally more reactive than the C2 position, allowing for regioselective substitution.[6][7]
Workflow for Regioselective Suzuki-Miyaura Coupling
Comparative Yields in Suzuki Coupling
| Dichloroheterocycle | Boronic Acid | Catalyst (mol%) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | 95 | [6] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | 98 | [6] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | 94 | [8] |
| 3,5-Dichloro-1,2,4-thiadiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | 85 (mono-arylated) | [9] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [6]
-
Preparation: In a microwave reactor vessel, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). Displace the air in the vessel with argon.
-
Addition of Reagents: Add the aryl/heteroaryl boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 100°C and maintain for 15 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, essential for synthesizing many pharmaceuticals.[10] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidine, 4,6-dichloro- (CAS 1193-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine could be located. The following disposal procedures are based on the known hazards of similar chlorinated heterocyclic compounds and general principles of hazardous waste management. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough review of local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any disposal protocol.
I. Immediate Safety and Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
Immediate Actions in Case of Exposure:
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling of the solid compound should be done in a certified chemical fume hood to avoid inhalation of dust.
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. The waste stream containing this compound should be considered hazardous. Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under the "F-List" for non-specific source wastes, particularly codes related to spent halogenated solvents or wastes from the production of certain chlorinated aliphatic hydrocarbons.[1][2][3][4] It is crucial to consult with your EHS department to determine the appropriate EPA hazardous waste code.
Segregation:
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS protocols.
III. Disposal Procedures
Two primary methods are recommended for the disposal of chlorinated organic compounds: high-temperature incineration and chemical degradation through Advanced Oxidation Processes (AOPs). The selection of the appropriate method depends on the quantity of waste, available facilities, and regulatory requirements.
High-temperature incineration is the most common and effective method for the complete destruction of chlorinated organic compounds.[5] This process must be carried out in a licensed hazardous waste incineration facility.
Operational Parameters for Incineration of Chlorinated Wastes:
| Parameter | Recommended Value | Rationale |
| Combustion Temperature | 870°C to 1200°C (1600°F to 2200°F)[5] | Ensures complete destruction of the organic molecule and minimizes the formation of toxic byproducts like dioxins and furans.[6] |
| Higher Temperature for High Chlorine Content | At least 1100°C | For hazardous waste with a halogenated organic substance content of more than 1%.[7] |
| Residence Time | At least 2 seconds[8] | Provides sufficient time for the complete combustion of the waste material. |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | As required by EPA regulations for hazardous waste incinerators.[9] |
Emission Control:
Incineration of chlorinated compounds produces hydrogen chloride (HCl) gas, which must be neutralized.[10] Modern incinerators are equipped with scrubbers and other air pollution control devices to remove HCl and other harmful emissions.[11] It is also critical to control combustion conditions to prevent the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
For small quantities of aqueous waste, chemical degradation using Advanced Oxidation Processes (AOPs) can be an alternative. AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to break down organic pollutants.[12][13] The UV/H₂O₂ process is a common AOP.[14][15]
Experimental Protocol for UV/H₂O₂ Degradation (General Guidance):
This is a generalized protocol and must be optimized for the specific waste stream.
-
Preparation: In a well-ventilated area, preferably a chemical fume hood, dilute the aqueous waste containing this compound to a low concentration (e.g., 10-50 mg/L).
-
pH Adjustment: Adjust the pH of the solution. The optimal pH for UV/H₂O₂ processes can vary but is often in the neutral to slightly acidic range.
-
Reagent Addition: Add hydrogen peroxide (H₂O₂) to the solution. The concentration of H₂O₂ will need to be optimized, but a starting point could be a molar excess relative to the contaminant.
-
UV Irradiation: Expose the solution to a UV light source (e.g., a mercury vapor lamp) with constant stirring. The reaction time will depend on the concentration of the contaminant and the intensity of the UV source.
-
Monitoring: Monitor the degradation of the target compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Quenching and Neutralization: Once the degradation is complete, quench any remaining H₂O₂ and neutralize the solution before disposal down the drain, in accordance with local regulations.
Quantitative Parameters for UV/H₂O₂ Treatment:
| Parameter | Typical Range | Notes |
| Contaminant Concentration | 10 - 100 mg/L | Higher concentrations may require longer treatment times or higher reagent doses. |
| H₂O₂ Concentration | 10⁻³ M to 10⁻² M | The optimal concentration depends on the contaminant and water matrix.[16] |
| pH | 3 - 7 | The efficiency of •OH radical formation is pH-dependent. |
| Reaction Time | Minutes to hours | Dependent on the factors above and the desired degradation efficiency.[17] |
IV. Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Key regulations to be aware of include:
-
40 CFR Part 261: Identification and Listing of Hazardous Waste
-
40 CFR Part 264, Subpart O: Standards for Owners and Operators of Hazardous Waste Incinerators[18]
-
40 CFR Part 270, Section 270.62: Hazardous Waste Incinerator Permits[19]
It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and disposed of at a permitted facility.
V. Visualizations
Caption: Disposal workflow for the subject compound.
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. wku.edu [wku.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. actenviro.com [actenviro.com]
- 5. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 6. doe.gov.my [doe.gov.my]
- 7. faolex.fao.org [faolex.fao.org]
- 8. residence-time-and-temperature-incinerator-cfd-analysis [element.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. ormswd2.synergydcs.com [ormswd2.synergydcs.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Advanced oxidation processes for chlorpyrifos removal from aqueous solution: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics and mechanisms of degradation of chloroacetonitriles by the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. eCFR :: 40 CFR Part 264 Subpart O -- Incinerators [ecfr.gov]
- 19. 40 CFR § 270.62 - Hazardous waste incinerator permits. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine
This guide provides critical safety, handling, and disposal information for 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, a compound utilized in pharmaceutical research and development. Adherence to these protocols is vital for ensuring laboratory safety and research integrity. The following information is based on established best practices for handling similar chlorinated heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling. The following table summarizes the mandatory PPE required to minimize exposure risk.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to prevent splashes.[2] A face shield provides additional protection. |
| Skin Protection | Chemical-Resistant Gloves & Lab Coat | Wear nitrile or neoprene gloves. Immediately remove and dispose of gloves if contamination is suspected. A flame-retardant and impervious lab coat or suit is required to prevent skin contact.[2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A full-face respirator should be used if exposure limits are exceeded, if irritation occurs, or if working outside of a chemical fume hood.[2][3] |
| General Hygiene | N/A | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4] |
Operational Protocol: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and strict adherence to the following procedures:
1. Preparation and Engineering Controls:
- All handling of this compound must be conducted within a certified chemical fume hood.[2]
- Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]
- Keep the work area clean and organized. Use disposable bench paper to protect surfaces.[5]
2. Weighing and Transfer:
- Perform all weighing and transfers of the solid compound within the fume hood to prevent the generation of dust.
- Use a clean spatula for transfers.
- Close the container tightly immediately after use.
3. Dissolving the Compound:
- If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
- If necessary, use a vortex mixer or sonicator within the fume hood to aid dissolution.
4. Post-Handling:
- Decontaminate all non-disposable equipment with an appropriate solvent.
- Wipe down the work surface within the fume hood.
- Remove and dispose of contaminated PPE in the designated hazardous waste stream.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
For significant spills, evacuate the area and, if necessary, activate the fire alarm. For large spills or releases, call emergency services.[6]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a halogenated organic compound, all waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[6][7] Do not mix with non-halogenated waste.[6]
-
Container Management: Waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[6][8]
-
Final Disposal: The final disposal of the hazardous waste must be carried out by a licensed and approved waste disposal company.[1] Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[1]
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
